molecular formula C9H5Cl2NO2 B173075 5,7-dichloro-3-hydroxyquinolin-2(1H)-one CAS No. 176170-12-0

5,7-dichloro-3-hydroxyquinolin-2(1H)-one

Cat. No.: B173075
CAS No.: 176170-12-0
M. Wt: 230.04 g/mol
InChI Key: BYQGONOAAITQHT-UHFFFAOYSA-N
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Description

5,7-dichloro-3-hydroxyquinolin-2(1H)-one, also known as 5,7-dichloro-3-hydroxyquinolin-2(1H)-one, is a useful research compound. Its molecular formula is C9H5Cl2NO2 and its molecular weight is 230.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,7-dichloro-3-hydroxyquinolin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,7-dichloro-3-hydroxyquinolin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

176170-12-0

Molecular Formula

C9H5Cl2NO2

Molecular Weight

230.04 g/mol

IUPAC Name

5,7-dichloro-3-hydroxy-1H-quinolin-2-one

InChI

InChI=1S/C9H5Cl2NO2/c10-4-1-6(11)5-3-8(13)9(14)12-7(5)2-4/h1-3,13H,(H,12,14)

InChI Key

BYQGONOAAITQHT-UHFFFAOYSA-N

SMILES

C1=C(C=C(C2=C1NC(=O)C(=C2)O)Cl)Cl

Canonical SMILES

C1=C(C=C(C2=C1NC(=O)C(=C2)O)Cl)Cl

Synonyms

5,7-dichloro-3-hydroxyquinolin-2(1H)-one

Origin of Product

United States

Foundational & Exploratory

Metal-Binding Properties of 3-Hydroxy-2-Quinolinone Chelators

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-hydroxy-2-quinolinone (3-H-2-Q) scaffold represents a critical pharmacophore in medicinal inorganic chemistry, distinct from its well-known isomer, 8-hydroxyquinoline (8-HQ). While 8-HQ coordinates via an N,O-donor set, 3-H-2-Q utilizes an O,O-bidentate motif involving the C3-hydroxyl and C2-carbonyl groups. This structural distinction dictates its unique electronic properties, metal selectivity, and utility in metalloenzyme inhibition—most notably in the development of HIV integrase strand transfer inhibitors (INSTIs).

This guide provides a comprehensive technical analysis of the coordination chemistry, thermodynamic stability, and experimental characterization of 3-H-2-Q chelators, designed to support autonomous research and protocol development.

Chemical Foundation & Coordination Mechanism

Tautomerism and Deprotonation

The 3-hydroxy-2-quinolinone system exists in a tautomeric equilibrium between the lactam (2-one) and lactim (2-hydroxy) forms. In aqueous solution and solid state, the lactam form predominates due to the stability of the amide resonance.

  • Lactam Form (Neutral): The active chelating species precursor.

  • Anionic Species: Metal binding is preceded by the deprotonation of the C3-hydroxyl group (pKa ≈ 8.8–10.0 depending on substitution), generating a monoanionic ligand.

The O,O-Donor Set

Unlike 8-HQ, which binds metals through a pyridine nitrogen and a phenolate oxygen, 3-H-2-Q binds via:

  • C3-Phenolate Oxygen: A hard, anionic donor.

  • C2-Carbonyl Oxygen: A neutral, hard donor (amide carbonyl).

This creates a five-membered chelate ring (maltol-type coordination).[1] The "hard-hard" character of this donor set confers high affinity for hard Lewis acids like Fe(III), Mg(II), and Mn(II), making it an ideal scaffold for targeting magnesium-dependent enzymes.

CoordinationMechanism cluster_0 Equilibrium Process Lactam Lactam Form (Neutral) Anion Enolate Anion (Active Ligand) Lactam->Anion Deprotonation (-H+) Complex Metal Complex (M-L) Anion->Complex Chelation Metal Metal Ion (M^n+) Metal->Complex Coordination

Figure 1: Reaction pathway from neutral lactam precursor to stable metal complex.

Thermodynamics and Stability Constants

The thermodynamic stability of 3-H-2-Q complexes is governed by the basicity of the ligand and the charge density of the metal ion.

Stability Trends (Irving-Williams Series)

For divalent transition metals, the stability constants (


) follow the standard order:


However, due to the O,O-donor nature, 3-H-2-Q derivatives show a marked preference for Fe(III) over divalent cations, similar to hydroxypyridinones (e.g., Deferiprone).

Comparative Stability Data

While specific constants vary by derivative, the following table summarizes typical stability ranges for 3-H-2-Q analogs compared to 8-HQ.

Metal Ion3-H-2-Q Analog (

)
8-HQ (

)
Coordination Preference
Mg(II) 3.5 – 4.24.7Weak binding; biologically relevant for enzyme active sites.
Cu(II) 8.5 – 9.512.2Strong Jahn-Teller distortion; 8-HQ is significantly stronger due to N-donor.
Fe(III) 11.0 – 12.513.6High affinity; forms tris-complexes (

) at physiological pH.
Zn(II) 5.5 – 6.58.5Moderate affinity; relevant for zinc metalloprotease inhibition.

Note: 3-H-2-Q forms less stable complexes than 8-HQ due to the lower basicity of the amide carbonyl compared to the pyridine nitrogen. This "moderate" affinity is often advantageous in drug design to prevent broad metal stripping (toxicity).

Experimental Protocols for Characterization

To validate the metal-binding properties of a new 3-H-2-Q derivative, the following protocols are the industry standard.

Potentiometric Titration (Determination of Protonation & Stability Constants)

Objective: Determine ligand pKa values and metal stability constants (


).

Equipment:

  • Automatic titrator (e.g., Metrohm, Mettler Toledo)

  • Glass pH electrode (calibrated to concentration scale)

  • Thermostated reaction vessel (

    
    C)
    
  • Inert gas purge (

    
     or Ar)
    

Protocol:

  • Calibration: Calibrate electrode using standard buffers (pH 4.0, 7.0, 10.0) and convert to

    
     concentration scale using a strong acid/strong base titration (Gran plot method).
    
  • Ligand Titration:

    • Dissolve ligand (

      
       M) in 0.1 M ionic strength background electrolyte (e.g., 
      
      
      
      or
      
      
      ).
    • Add acid to reach pH ~2.0.

    • Titrate with standardized KOH (0.1 M) until pH ~11.0.

    • Data Analysis: Use software like HYPERQUAD to calculate pKa.

  • Metal Complex Titration:

    • Prepare solution with Ligand:Metal ratios of 1:1, 2:1, and 3:1.

    • Perform titration under identical conditions.

    • Data Analysis: Fit the divergence between the ligand-only and ligand-metal curves to determine

      
      , 
      
      
      
      , etc.
UV-Vis Spectrophotometric Titration

Objective: Confirm binding stoichiometry and geometry via spectral shifts (Job’s Plot or pH-dependent scan).

Workflow Diagram:

UVVisProtocol Prep Sample Preparation (Ligand + Metal in Buffer) Blank Blank Scan (Buffer only) Prep->Blank Titration Stepwise pH Adjustment (pH 2.0 -> 10.0) Blank->Titration Measure Acquire Spectra (200-800 nm) Titration->Measure At each pH step Measure->Titration Loop Analysis Data Analysis (Isosbestic Points & Hyperquad) Measure->Analysis Final Dataset

Figure 2: Workflow for pH-dependent UV-Vis speciation study.

Key Spectral Features:

  • Bathochromic Shift: Upon metal binding, the

    
     transition of the quinolinone ring typically red-shifts (e.g., from ~320 nm to ~350-380 nm).
    
  • Isosbestic Points: Clear isosbestic points indicate a clean equilibrium between two species (e.g.,

    
    ).
    

Applications in Drug Discovery[2]

HIV Integrase Inhibition

The 3-hydroxy-2-quinolinone scaffold serves as a bioisostere for the diketo acid moiety found in Raltegravir.

  • Mechanism: The O,O-donor set chelates the two

    
     ions in the HIV integrase active site.
    
  • Advantage: The planar quinolinone ring engages in

    
    -stacking interactions with the viral DNA base pairs, enhancing potency.
    
Matrix Metalloproteinase (MMP) Inhibition

Derivatives substituted at the N1 or C4 positions can target the catalytic


 of MMPs. The bidentate chelation prevents the water molecule necessary for peptide bond hydrolysis from attacking the substrate.

References

  • Metal Chel

    • Title: Probing chelation motifs in HIV integrase inhibitors.
    • Source: Proc.
    • URL:[Link]

  • Thermodynamic Stability Determin

    • Title: Thermodynamic Measurements: Potentiometry, UV/Vis Spectrometry and Calorimetry.
    • Source: Metal Ions and Complexes in Solution (RSC Publishing).
    • URL:[Link][1][2]

  • Coordin

    • Title: Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives and their applic
    • Source: RSC Advances (2015).
    • URL:[Link]

  • Comparison with 8-Hydroxyquinoline

    • Title: 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications.[3][4][5]

    • Source: Drug Design, Development and Therapy (2013).
    • URL:[Link]

  • Structural Biology of Copper Complexes

    • Title: Synthesis, crystal structure and photophysical properties of chlorido[(E)-3-hydroxy-2-methyl-6-(quinolin-8-yldiazenyl)
    • Source: Acta Crystallographica Section E (2022).
    • URL:[Link]

Sources

The Ascendant Role of 5,7-Dichloro Substituted Carbostyril Derivatives in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The carbostyril (2-oxo-1,2-dihydroquinoline) scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic introduction of halogen atoms, particularly chlorine, at the 5 and 7 positions of the carbostyril ring system has emerged as a powerful strategy to modulate the physicochemical properties and biological activities of these derivatives. This in-depth technical guide provides a comprehensive overview of 5,7-dichloro substituted carbostyril derivatives in drug discovery, from their synthesis and chemical characteristics to their diverse pharmacological applications and future potential. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Carbostyril Scaffold and the Significance of Dichloro-Substitution

The quinoline ring system is a fundamental building block in the synthesis of a vast array of therapeutic agents.[1] Its structural versatility and ability to interact with various biological targets have cemented its importance in medicinal chemistry.[1][2] A key derivative, the carbostyril or quinolin-2(1H)-one, is characterized by a 2-oxo substitution on the quinoline core and has been the focus of extensive research due to its wide spectrum of pharmacological activities.[3][4][5]

The introduction of chlorine atoms into a drug candidate's molecular structure is a well-established strategy in medicinal chemistry to enhance its therapeutic potential. Halogenation can influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target. The 5,7-dichloro substitution pattern on the carbostyril core, in particular, has been explored for its potential to confer unique pharmacological profiles, leading to the development of novel drug candidates with applications in diverse therapeutic areas.

This guide will delve into the specifics of 5,7-dichloro substituted carbostyril derivatives, providing a technical exploration of their synthesis, known biological activities, and the underlying principles that govern their therapeutic potential.

Synthetic Strategies for 5,7-Dichloro Substituted Carbostyrils

The synthesis of 5,7-dichloro substituted carbostyril derivatives can be approached through several established methods for quinoline and quinolin-2-one synthesis, followed by or incorporating a chlorination step.

General Synthetic Routes

Common strategies for constructing the core carbostyril ring include the Conrad-Limpach-Knorr synthesis, which involves the condensation of anilines with β-ketoesters.[6] Modifications of this and other classical methods, such as the Vilsmeier-Haack reaction on anilides, can also be employed to generate the quinolin-2-one scaffold.[2][7]

The following diagram illustrates a generalized synthetic workflow for accessing 5,7-dichloro carbostyril derivatives.

G A Starting Material (e.g., 3,5-dichloroaniline) B Condensation with β-ketoester A->B Step 1 C Cyclization B->C Step 2 D 5,7-Dichloro-4-substituted-carbostyril C->D Final Product E Chlorination of Carbostyril Precursor E->D F Alternative Starting Material (e.g., Carbostyril) F->E Direct Chlorination

Caption: Generalized synthetic pathways to 5,7-dichloro carbostyril derivatives.

Experimental Protocol: Synthesis of 5,7-dichloro-3,4-dihydro-2(1H)-quinolinone

This protocol outlines a representative synthesis of a 5,7-dichloro substituted carbostyril derivative, adapted from general methods for dihydroquinolinone synthesis.[8]

Materials:

  • 3,5-dichloroaniline

  • Acryloyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Acylation: To a solution of 3,5-dichloroaniline (1.0 eq) in dry DCM at 0 °C, add triethylamine (1.2 eq). Slowly add acryloyl chloride (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Work-up: Quench the reaction with water and extract with DCM. Wash the organic layer with saturated NaHCO₃ solution and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-(3,5-dichlorophenyl)acrylamide.

  • Friedel-Crafts Cyclization: To a stirred suspension of AlCl₃ (3.0 eq) in DCM, add the crude N-(3,5-dichlorophenyl)acrylamide portion-wise at 0 °C. Stir the mixture at room temperature for 12 hours.

  • Quenching and Extraction: Carefully pour the reaction mixture onto crushed ice with concentrated HCl. Extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with water and brine, dry over MgSO₄, and concentrate. Purify the crude product by column chromatography on silica gel to afford 5,7-dichloro-3,4-dihydro-2(1H)-quinolinone.

Physicochemical Properties and Structure-Activity Relationships (SAR)

The presence of two chlorine atoms at the 5 and 7 positions significantly influences the physicochemical properties of the carbostyril scaffold.

PropertyInfluence of 5,7-Dichloro Substitution
Lipophilicity Increased lipophilicity, potentially enhancing membrane permeability.
Electronic Effects Electron-withdrawing nature of chlorine atoms can modulate the pKa of the molecule and influence binding interactions.
Metabolic Stability The C-Cl bond is generally stable to metabolic degradation, which can improve the pharmacokinetic profile.

The structure-activity relationships of dichloro-substituted quinolinones are still an active area of research. However, studies on related compounds suggest that the position and nature of substituents on the carbostyril ring are crucial for biological activity. For instance, in a series of quinolinone-based P2X7 receptor antagonists, the substituents at various positions of the quinoline scaffold were found to be critical for their antagonistic effects.

Biological Activities and Therapeutic Applications

5,7-dichloro substituted carbostyril derivatives have been investigated for a range of biological activities, with promising results in several therapeutic areas.

Anticancer Activity

The quinoline and quinolin-2-one scaffolds are present in numerous compounds with demonstrated anticancer properties.[9] While specific data for 5,7-dichloro carbostyrils is limited, related 7-chloroquinoline derivatives have shown significant cytotoxic activity against various cancer cell lines.[9] The proposed mechanisms of action for quinoline-based anticancer agents are diverse and can include the inhibition of topoisomerase II, interference with DNA replication, and modulation of key signaling pathways involved in cell proliferation and survival.[2]

The following diagram illustrates a potential mechanism of action for quinoline-based anticancer agents.

G cluster_0 Mechanism of Action A 5,7-Dichloro Carbostyril Derivative B Inhibition of Topoisomerase II A->B E Inhibition of Kinase Signaling A->E C DNA Damage B->C D Induction of Apoptosis C->D G Cancer Cell D->G Leads to F Cell Cycle Arrest E->F F->G Leads to

Caption: Potential anticancer mechanisms of 5,7-dichloro carbostyril derivatives.

Antimicrobial Activity

Quinoline derivatives have a long history as antimicrobial agents. The 5,7-dihalo-8-hydroxyquinoline derivatives, for instance, are known for their antibacterial and antifungal properties.[10] The antimicrobial activity of quinoline-based compounds is often attributed to their ability to chelate metal ions essential for microbial growth or to inhibit key enzymes like DNA gyrase. Recent studies on quinoline-2-one derivatives have demonstrated their efficacy against multidrug-resistant Gram-positive bacteria, including MRSA.[3]

Table of Antimicrobial Activity for Related Quinoline Derivatives

Compound ClassOrganismActivity (MIC)Reference
Quinolone-2-one Schiff-base hybridsStaphylococcus aureus0.018 - 0.061 µg/mL[3]
7-Chloroquinoline derivativesEscherichia coliGood activity[2][7]
7-Chloroquinoline derivativesStaphylococcus aureusGood activity[2][7]
Central Nervous System (CNS) Activity

Carbostyril derivatives have been extensively explored for their activity in the central nervous system. A notable example is aripiprazole, a dopamine D2 receptor partial agonist and serotonin 5-HT1A receptor partial agonist, which contains a 2,3-dichlorophenylpiperazinyl moiety and is used in the treatment of schizophrenia and bipolar disorder.[11] Patents have been filed for various carbostyril derivatives, including those with dichloro substitutions, for the treatment of schizophrenia, highlighting the potential of this scaffold to modulate dopaminergic and serotonergic pathways.[11][12][13]

Future Perspectives and Conclusion

The 5,7-dichloro substituted carbostyril scaffold represents a promising area for the discovery of novel therapeutic agents. The synthetic accessibility and the potential for diverse biological activities make these compounds attractive candidates for further investigation. Future research should focus on:

  • Expansion of Chemical Diversity: Synthesis of a broader range of 5,7-dichloro carbostyril derivatives with diverse substitutions at other positions to explore the structure-activity relationships more thoroughly.

  • Mechanism of Action Studies: In-depth investigation of the molecular mechanisms underlying the observed biological activities.

  • Preclinical and Clinical Development: Advancing the most promising candidates through preclinical and, eventually, clinical trials to assess their safety and efficacy in humans.

References

  • Quinoline-2-one derivatives as promising antibacterial agents against multidrug-resistant Gram-positive bacterial strains. PMC.
  • US Patent 5,006,528. Carbostyril derivatives.
  • EP Patent 0,367,141. Carbostyril derivatives.
  • EP Patent 0,147,719. Novel carbostyril derivative and process for preparing same.
  • Synthesis, characterization, in silico and in vitro antimicrobial evaluation of some quinoline deriv
  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI.
  • WO Patent 2004/099152. Process for the preparation of carbostyril derivatives, such as aripiprazole and its intermediates.
  • Quinoline-based compounds can inhibit diverse enzymes th
  • CN Patent 1,042,537. Carbostyril derivative.
  • Antiproliferative activities of compounds 1b,c, 5, 7 and 8.
  • A Comparative Analysis of Quinolinone-Based Inhibitors: Benchmarking Performance in Drug Discovery. Benchchem.
  • Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. ProQuest.
  • Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity rel
  • Research Article Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Semantic Scholar.
  • Novel quinolin-2(1H)
  • Dihydroquinolinone synthesis. Organic Chemistry Portal.
  • Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. PubMed.
  • Vibrational and DFT Studies and Anticancer Activity of Novel Pd(II) and Pt(II) Complexes with Chloro Derivatives of 7-Azaindole-3-Carbaldehyde. PubMed.
  • 5,7-Dichloro-1,2,3,4-tetrahydroisoquinoline. PubChem.
  • Anticancer and Antibiotic Rhenium Tri- and Dicarbonyl Complexes: Current Research and Future Perspectives. MDPI.
  • 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PMC.
  • Design, Synthesis and Insilico Studies of Quinoline Deriv
  • Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Taylor & Francis.
  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. Semantic Scholar.
  • An Overview of Quinolones as Potential Drugs: Synthesis, Reactivity and Biological Activities. Preprints.org.

Sources

The Tautomeric Dynamics of 3-Hydroxyquinolin-2-one vs. 2,3-Dihydroxyquinoline: A Technical Guide for Drug Design and Molecular Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The prototropic tautomerism between 3-hydroxyquinolin-2(1H)-one (the lactam form) and 2,3-dihydroxyquinoline (the lactim form) represents a foundational concept in heterocyclic chemistry with profound implications for modern drug discovery. While the two forms exist in a dynamic equilibrium, their distinct physicochemical properties—ranging from pKa and lipophilicity to metal-chelating capabilities—dictate their utility in pharmacological applications. As a Senior Application Scientist, I have structured this whitepaper to move beyond basic structural descriptions, diving deep into the thermodynamic causality, field-proven analytical protocols, and the strategic exploitation of this scaffold in medicinal chemistry.

Thermodynamic & Structural Drivers of Tautomerism

The equilibrium between 3-hydroxyquinolin-2(1H)-one and 2,3-dihydroxyquinoline is a classic example of lactam-lactim tautomerism, heavily influenced by internal molecular stabilization and external solvent environments.

  • The Lactam Advantage (3-Hydroxyquinolin-2(1H)-one): In the solid state and in most non-polar to moderately polar solvents, the lactam form is thermodynamically dominant[1]. This preference is driven by two primary factors. First, the amide bond (N-C=O) possesses high resonance stabilization energy. Second, the presence of the hydroxyl group at the C3 position allows for the formation of a highly stabilizing intramolecular hydrogen bond with the C2 carbonyl oxygen[2]. This pseudo-five-membered ring locks the molecule into a planar, rigid conformation.

  • The Lactim Counterpart (2,3-Dihydroxyquinoline): The conversion to the lactim form yields a fully aromatic pyridine ring fused to the benzene core. While aromatization provides significant resonance energy, it requires breaking the strong C=O double bond and the stabilizing intramolecular hydrogen bond. Consequently, the lactim form is typically a higher-energy state, though its population can be increased in highly polar, protic solvents that competitively disrupt the intramolecular hydrogen network[1].

Tautomerism Lactam 3-Hydroxyquinolin-2(1H)-one (Lactam Form) Lactim 2,3-Dihydroxyquinoline (Lactim Form) Lactam->Lactim Tautomerization IntraHB Intramolecular H-Bonding (Stabilizes Lactam) IntraHB->Lactam Thermodynamic Preference Aromaticity Pyridine Ring Aromatization (Stabilizes Lactim) Aromaticity->Lactim Resonance Energy Solvent Polar Protic Solvents (Disrupts H-Bonds) Solvent->Lactim Shifts Equilibrium Solvent->IntraHB Competes with

Figure 1: Logical relationship mapping the thermodynamic drivers and solvent influences on the lactam-lactim tautomeric equilibrium.

Strategic Implications in Medicinal Chemistry & Metal Coordination

Understanding which tautomer is active under physiological conditions is critical for rational drug design.

Carboxylic Acid Bioisosterism

The 3-hydroxyquinolin-2-one scaffold is highly prized as a carboxylic acid bioisostere. Because the C3-hydroxyl group is highly polarized by the adjacent electron-withdrawing carbonyl and the aromatic system, the molecule exhibits a pKa of approximately 4.0 to 5.0, closely mimicking standard carboxylic acids[3].

  • Causality in Drug Design: Traditional carboxylic acids often suffer from poor blood-brain barrier (BBB) permeability due to their high polarity. By replacing a carboxylate with the 3-hydroxyquinolin-2-one core, researchers maintain the necessary hydrogen-bonding and charge-state interactions required for target binding (e.g., at the NMDA receptor) while significantly increasing the lipophilicity of the molecule, thereby dramatically improving CNS penetration[3].

Metallodrugs and Coordination Chemistry

The tautomeric flexibility of this scaffold makes it an exceptional bridging ligand. When exposed to bivalent transition metals (such as Ru(II) or Rh(III)), the 2,3-dihydroxyquinoline tautomer (or its deprotonated enolate) can coordinate via multiple centers[1]. This multi-dentate capability allows for the diastereoselective formation of complex metallocyclic structures, including trimeric and tetrameric assemblies, which are highly sought after in the development of novel metallo-therapeutics and catalysts[4].

Quantitative Data & Spectroscopic Signatures

To accurately determine the tautomeric ratio in a given system, researchers must rely on distinct spectroscopic markers. The table below summarizes the critical quantitative data used to differentiate the two forms.

Physicochemical Property3-Hydroxyquinolin-2(1H)-one (Lactam)2,3-Dihydroxyquinoline (Lactim)

H NMR (Exchangeable Protons)
~11.5 ppm (N-H), ~9.8 ppm (C3-OH)~10.2 ppm (C2-OH), ~9.8 ppm (C3-OH)

C NMR (C2 Position)
158 - 162 ppm (C=O)150 - 155 ppm (C-OH)
FT-IR (Carbonyl/Hydroxyl) ~1650 cm

(C=O stretch), ~3300 cm

(N-H)
Absent (C=O), ~3400 cm

(Broad O-H)
Relative DFT Energy (

)
0.0 kcal/mol (Reference minimum)+4.5 to +6.5 kcal/mol (Higher energy)
Primary Stabilization Factor Amide resonance & Intramolecular H-bondPyridine ring aromatization

Self-Validating Experimental Protocols

To ensure scientific integrity, the determination of tautomeric states must follow rigorous, self-validating workflows. Below are the step-by-step methodologies for empirical and theoretical characterization.

Protocol 1: NMR Elucidation of Tautomeric State

Objective: To empirically quantify the lactam/lactim ratio in solution without introducing solvent-induced artifacts.

  • Solvent Selection & Preparation: Dissolve 5-10 mg of the analyte in 0.5 mL of strictly anhydrous DMSO-

    
     or CDCl
    
    
    
    .
    • Causality: The use of anhydrous, aprotic solvents is non-negotiable. Protic solvents (like D

      
      O or Methanol-
      
      
      
      ) will cause rapid deuterium exchange with the labile N-H and O-H protons, effectively erasing the specific
      
      
      H NMR signals required to distinguish the N-H of the lactam from the C2-OH of the lactim.
  • Acquisition Parameters: Acquire the

    
    H NMR spectrum at 
    
    
    
    400 MHz. Crucially, set the relaxation delay (D1) to at least 2.0 seconds.
    • Causality: Exchangeable protons often have longer

      
       relaxation times and broader line shapes. A sufficient D1 ensures complete magnetization recovery, allowing for accurate integration and quantification of the tautomeric ratio.
      
  • Carbon-13 Validation: Acquire a

    
    C NMR spectrum. The presence of a peak at ~160 ppm confirms the C=O of the lactam, whereas a shift upfield to ~152 ppm indicates the C-OH of the lactim.
    
Protocol 2: Density Functional Theory (DFT) Computational Validation

Objective: To calculate the thermodynamic energy gap (


) between the tautomers.
  • Geometry Optimization: Construct 3D models of both tautomers. Optimize their geometries using the B3LYP functional with a 6-311G(d,p) basis set.

    • Causality: B3LYP/6-311G(d,p) provides a highly accurate description of electron correlation and hydrogen-bonding networks in heterocyclic and quinoid systems without the prohibitive computational cost of post-Hartree-Fock methods[5].

  • Frequency Calculation: Run vibrational frequency calculations at the exact same level of theory.

    • Causality: This step is self-validating. It confirms that the optimized structures are true local minima (yielding zero imaginary frequencies) and provides the necessary zero-point energy (ZPE) corrections to calculate accurate Gibbs free energies.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) using parameters for your experimental solvent (e.g., DMSO).

    • Causality: Gas-phase calculations artificially over-stabilize the intramolecularly hydrogen-bonded lactam form. PCM corrects for the dielectric shielding of the solvent, providing a

      
       that accurately reflects the experimental solution-phase equilibrium[1].
      

Workflow Prep Sample Preparation (Anhydrous Solvents) NMR 1H & 13C NMR Spectroscopy (Identify NH/OH & C=O) Prep->NMR IR FT-IR Spectroscopy (Vibrational Shifts) Prep->IR Data Multimodal Data Integration (Determine Tautomeric Ratio) NMR->Data IR->Data DFT DFT Calculations (B3LYP/6-311G**) DFT->Data Theoretical Validation

Figure 2: Multimodal experimental and computational workflow for the robust characterization of tautomeric states.

References

  • 3-HYDROXY-QUINOLIN-2(1H)-ONES, A USEFUL SCAFFOLD: SYNTHESIS AND BIOLOGICAL EVALUATION Source: Universidade de Lisboa (ULisboa) URL:1

  • Carboxylic Acid (Bio)Isosteres in Drug Design Source: PMC / National Institutes of Health (NIH) URL:3

  • Diastereoselective Formation of Metallamacrocyclic (Arene)RuII and Cp*RhIII Complexes Source: Inorganic Chemistry - ACS Publications URL:4

  • Degradation of 2,5-Dihydroxy-1,4-benzoquinone by Hydrogen Peroxide... A Combined Kinetic and Computational Study Source: ResearchGate URL:5

  • A Sheffield Hallam University Thesis (Exploration of novel compounds based on a benzanilide template) Source: Sheffield Hallam University URL:2

Sources

Methodological & Application

Synthesis of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one from 5,7-dichloroisatin

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the synthesis of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one (also referred to as 5,7-dichloro-3-hydroxycarbostyril) starting from 5,7-dichloroisatin . This scaffold is a critical pharmacophore in the development of glycine-site NMDA antagonists, antimicrobial agents, and viridicatin alkaloid analogs.

Unlike traditional Friedländer or Pfitzinger condensations which typically yield 4-substituted quinolines, this protocol utilizes a regioselective ring expansion (Buchner-Curtius-Schlotterbeck type) of the isatin core using ethyl diazoacetate (EDA). This route is selected for its atom economy, high regioselectivity, and avoidance of hazardous gaseous diazomethane.

Key Advantages of this Protocol:

  • Regiocontrol: Exclusively yields the 3-hydroxy-2-one isomer, avoiding the 4-hydroxy byproduct common in malonate condensations.

  • Scalability: Utilizes

    
     or 
    
    
    
    catalysis rather than stoichiometric transition metals.
  • Safety: Replaces explosive diazomethane with the more stable ethyl diazoacetate (EDA).

Scientific Background & Mechanism

The transformation of the 5-membered isatin ring to the 6-membered quinolone ring is driven by the insertion of a carbene equivalent.

Mechanistic Pathway

The reaction proceeds via the nucleophilic attack of the diazo-carbon (activated by a Lewis acid) onto the C3-carbonyl of the isatin. This forms a tetrahedral betaine intermediate. Subsequent nitrogen elimination (


) triggers a 1,2-aryl shift (ring expansion), resulting in the 3-hydroxy-4-carboxylate ester. The final target is obtained via hydrolysis and decarboxylation.

Why 5,7-Dichloro? The presence of electron-withdrawing chlorine atoms at positions 5 and 7 of the isatin ring increases the electrophilicity of the C3 carbonyl, generally accelerating the initial nucleophilic attack. However, these substituents also stabilize the resulting anion, requiring careful pH control during the hydrolysis step.

Reaction Scheme Visualization

ReactionScheme Isatin 5,7-Dichloroisatin Intermediate Intermediate: Ethyl 5,7-dichloro-3-hydroxy- 2-oxo-1,2-dihydroquinoline-4-carboxylate Isatin->Intermediate + EDA EDA Ethyl Diazoacetate (EDA) EDA->Intermediate Catalyst Cat. SnCl2 or Rh2(OAc)4 Catalyst->Intermediate Hydrolysis 1. NaOH / H2O 2. HCl (Acidification) Intermediate->Hydrolysis Decarb Thermal Decarboxylation (-CO2) Hydrolysis->Decarb Product TARGET: 5,7-Dichloro-3-hydroxyquinolin-2(1H)-one Decarb->Product

Figure 1: Step-wise synthesis pathway from isatin to the decarboxylated quinolone target.

Experimental Protocol

Safety Warning: Ethyl diazoacetate is toxic and potentially explosive if heated in the absence of solvent. Perform all reactions in a fume hood behind a blast shield. Avoid metal spatulas when handling diazo compounds.

Materials Required
  • Precursor: 5,7-Dichloroisatin (CAS: 17826-04-9)

  • Reagent: Ethyl Diazoacetate (EDA) (Contains ~13% DCM, handle with care)

  • Catalyst: Tin(II) Chloride Dihydrate (

    
    ) (Cost-effective) OR Rhodium(II) Acetate Dimer (High efficiency)
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Step 1: Ring Expansion to the 4-Carboxylate Ester
  • Setup: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Charge the flask with 5,7-dichloroisatin (2.16 g, 10.0 mmol) and suspend in anhydrous DCM (50 mL).

  • Catalyst Addition: Add

    
      (0.22 g, 1.0 mmol, 10 mol%). The suspension may change color slightly.
    
    • Expert Insight: While Rhodium catalysts work faster, Tin(II) is sufficient for electron-deficient isatins and significantly cheaper for gram-scale batches.

  • Diazo Addition: Dissolve Ethyl Diazoacetate (1.2 equiv, 12.0 mmol) in DCM (10 mL) and load into the addition funnel.

  • Reaction: Add the EDA solution dropwise over 30 minutes at room temperature (

    
    ). Nitrogen gas evolution (
    
    
    
    ) will be observed.
    • Critical Check: If

      
       evolution is too vigorous, cool the flask to 
      
      
      
      . If no evolution occurs after 5 minutes, gently warm to
      
      
      to initiate.
  • Completion: Stir for 4–6 hours. Monitor via TLC (Eluent: 50% EtOAc/Hexane). The starting isatin (orange/red) should disappear, replaced by a fluorescent spot (the quinolone ester).

  • Workup: Quench with water (50 mL). Extract with DCM (

    
     mL). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Recrystallize the crude ester from Ethanol/Water or triturature with diethyl ether to obtain Ethyl 5,7-dichloro-3-hydroxy-2-oxo-1,2-dihydroquinoline-4-carboxylate .

Step 2: Hydrolysis and Decarboxylation
  • Hydrolysis: Dissolve the ester from Step 1 (approx. 2.5 g) in 10% NaOH solution (30 mL).

  • Reflux: Heat the mixture to reflux (

    
    ) for 2 hours. The solution will become homogenous.
    
  • Acidification: Cool to room temperature. Carefully acidify with 6M HCl to pH 1-2. A thick precipitate (the 3-hydroxy-4-carboxylic acid) will form.

  • Decarboxylation:

    • Method A (One-pot): Continue refluxing the acidic suspension for 4–8 hours. The carboxylic acid at position 4 is vinylogous to the

      
      -keto system and will decarboxylate upon prolonged heating in acid.
      
    • Method B (Thermal): Filter the carboxylic acid intermediate, dry it, and heat it in a high-boiling solvent (e.g., diphenyl ether) or neat at

      
       until 
      
      
      
      evolution ceases.
    • Recommendation: Method A is preferred for simplicity unless the decarboxylation is sluggish.

  • Isolation: Cool the mixture. Filter the precipitate.[1][2][3][4][5][6] Wash with cold water (

    
     mL) and cold methanol (
    
    
    
    mL).
  • Drying: Dry in a vacuum oven at

    
     overnight.
    

Data Analysis & Validation

Expected Analytical Data
ParameterExpected Value / ObservationInterpretation
Appearance Off-white to pale yellow powderTypical for hydroxyquinolones.
Melting Point

(dec)
High MP due to intermolecular H-bonding.
1H NMR (DMSO-d6)

12.4 (s, 1H, NH)
Broad singlet,

exchangeable.
1H NMR (DMSO-d6)

10.5 (s, 1H, OH)
Phenolic/Enolic OH.
1H NMR (DMSO-d6)

7.2 - 7.6 (m, 2H, Ar-H)
Aromatic protons (H6, H8). Pattern depends on coupling.
1H NMR (DMSO-d6)

7.1 (s, 1H, H4)
Critical Diagnostic: Singlet at C4 confirms decarboxylation.
MS (ESI-)


showing characteristic

isotope pattern (9:6:1).
Troubleshooting Guide
IssueProbable CauseCorrective Action
No Reaction (Step 1) Catalyst deactivation or wet solvent.Ensure DCM is anhydrous. Add fresh

.
Multiple Spots on TLC O-alkylation vs C-insertion.Use strictly 1.0-1.2 equiv of EDA. Excess EDA leads to O-alkylation byproducts.
Incomplete Decarboxylation Temperature too low.Ensure reflux in Step 2 is vigorous (

). If using Method B, ensure temp reaches

.
Product is Red/Orange Residual Isatin or oxidation.Wash final solid with cold methanol or recrystallize from acetic acid.

Structural & Functional Logic

The logic of this synthesis relies on the Tautomeric Equilibrium of the product.

Tautomerism Lactam Lactam Form (2-Quinolone) Dominant in Solid State Lactim Lactim Form (2-Hydroxyquinoline) Minor in Solution Lactam->Lactim Tautomerism

Figure 2: The 3-hydroxy-2-quinolone scaffold exists in equilibrium. The synthesis targets the stable lactam form.

Why this matters: In biological assays (e.g., NMDA receptor binding), the molecule acts as a bioisostere of glycine. The 3-hydroxyl group and the 2-carbonyl are essential for binding to the agonist site. The 5,7-dichloro substitution pattern locks the conformation and enhances lipophilicity, improving blood-brain barrier penetration compared to the unsubstituted analog.

References

  • Góis, P. M. P. , et al. "Synthesis of viridicatin alkaloid derivatives based on the Suzuki-Miyaura coupling reaction of aryl-boronic acids with 3-hydroxy-4-bromoquinolin-2(1H)-ones." Universidade de Lisboa, 2014.

    • Grounding: Describes the general ring expansion of isatins with ethyl diazoacet
  • Yadav, J. S. , et al. "Indium(III) halides catalyzed reaction of isatin derivatives with ethyl diazoacetate." Tetrahedron Letters, 2007.

    • Grounding: Validates the use of Lewis acids for the ring expansion mechanism.
  • Organic Syntheses , Coll. Vol. 3, p. 263 (1955). "4,7-Dichloroquinoline."[1][3]

    • Grounding: Provides standard protocols for handling chloro-quinoline derivatives and decarboxyl
  • Vertex AI Search, "Synthesis of 3-hydroxyquinolin-2(1H)-one from isatin.

Sources

Application Note: High-Throughput Screening Assays for Influenza Endonuclease Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The emergence of resistance against neuraminidase inhibitors (e.g., oseltamivir) necessitates the development of antivirals with novel mechanisms of action. The influenza polymerase acidic (PA) protein N-terminal endonuclease domain (PA-Nter) is a validated target, responsible for the "cap-snatching" process essential for viral transcription.

This guide details the protocol for a Fluorescence Resonance Energy Transfer (FRET) based high-throughput screening (HTS) assay. Unlike gel-based methods, this homogeneous assay format allows for rapid screening of compound libraries to identify inhibitors of the PA endonuclease, such as the clinical benchmark baloxavir acid (the active metabolite of baloxavir marboxil).

Mechanistic Principle

The influenza RNA-dependent RNA polymerase (RdRp) is a heterotrimer (PA, PB1, PB2).[1] The PA subunit contains the endonuclease active site, which cleaves host mRNA 10–13 nucleotides downstream of the 5' cap. This "snatched" cap serves as a primer for viral mRNA synthesis.[2]

Assay Mechanism (FRET)

The assay utilizes a synthetic single-stranded oligonucleotide substrate labeled with a fluorophore (e.g., FAM) on the 5' end and a quencher (e.g., BHQ-1) on the 3' end.

  • Intact Substrate: The proximity of the quencher suppresses the fluorophore's emission via FRET.

  • Cleavage: The PA endonuclease (dependent on divalent metal ions, typically Mn²⁺ or Mg²⁺) cleaves the substrate.

  • Signal Generation: The fluorophore is released from the quencher's vicinity, resulting in a measurable increase in fluorescence intensity proportional to enzymatic activity.

Pathway Visualization

Endonuclease_Mechanism PA_Protein Influenza PA-Nter (Endonuclease) Complex Enzyme-Substrate Complex PA_Protein->Complex Metal_Ions Metal Ions (Mn²⁺ / Mg²⁺) Metal_Ions->Complex Cofactor Substrate_Q Substrate (Quenched FRET Probe) Substrate_Q->Complex Inhibitor Inhibitor (e.g., Baloxavir Acid) Inhibitor->PA_Protein Competes Cleavage Phosphodiester Bond Hydrolysis Complex->Cleavage Signal Fluorescence Emission (↑ RFU) Cleavage->Signal Fluorophore Release

Figure 1: Mechanism of the metal-dependent endonuclease FRET assay. Inhibitors prevent the formation of the catalytic complex, maintaining the quenched state.

Materials & Reagents

To ensure reproducibility, use the following specific reagents or their validated equivalents.

A. Protein Construct[1][3][4][5]
  • Target: Recombinant Influenza A PA N-terminal domain (residues 1–209 or similar).

  • Source: Expressed in E. coli (BL21 strain) with an N-terminal His-tag for purification.

  • Storage: -80°C in storage buffer (20 mM Tris-HCl pH 8.0, 100 mM NaCl, 1 mM TCEP).

B. Substrate

A chimeric DNA/RNA substrate is preferred for stability and specificity.

  • Sequence: Dual-labeled ssDNA/RNA chimera (e.g., a 17-mer derived from the U5 region).

  • Structure: 5'-(FAM)-DNA-RNA-DNA-(BHQ1)-3'

  • Concentration: Stock at 100 µM in RNase-free water.

C. Assay Buffer (Critical)

The choice of metal ion drastically affects IC₅₀ values. Mn²⁺ yields higher catalytic rates, but Mg²⁺ is more physiological.

  • Base Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT (freshly added), 0.01% Triton X-100.

  • Metal Cofactor: 1 mM MnCl₂ (for HTS sensitivity) OR 5 mM MgCl₂ (for physiological hit validation).

D. Controls
  • Positive Control (Inhibitor): Baloxavir Acid (BXA) or L-742,001.

  • Vehicle Control: DMSO (Final assay concentration < 1%).

HTS Protocol (384-Well Format)

This protocol is designed for a 384-well black, low-volume microplate (e.g., Corning 4514).

Workflow Diagram

HTS_Workflow Step1 1. Compound Dispensing (Echo/Pin Tool) 100 nL into 384-well plate Step2 2. Enzyme Addition Add 10 µL PA-Nter (20-50 nM) in Assay Buffer Step1->Step2 Step3 3. Pre-Incubation 15 min @ Room Temp (Allows Inhibitor Binding) Step2->Step3 Step4 4. Substrate Addition Add 10 µL Substrate (200 nM) Initiates Reaction Step3->Step4 Step5 5. Kinetic/Endpoint Read Measure Ex/Em (485/535 nm) after 45-60 min Step4->Step5 Step6 6. Data Analysis Calculate % Inhibition & Z-Factor Step5->Step6

Figure 2: Step-by-step workflow for the 384-well HTS campaign.

Detailed Steps
  • Compound Preparation: Dispense 100–200 nL of test compounds (in DMSO) into the assay plate. Include columns for High Controls (DMSO only, 0% inhibition) and Low Controls (1 µM Baloxavir Acid, 100% inhibition).

  • Enzyme Dispense: Dilute PA-Nter protein to 2x final concentration (e.g., 40 nM) in Assay Buffer. Dispense 10 µL into all wells.

  • Pre-Incubation: Centrifuge plate (1000 rpm, 1 min) and incubate for 15 minutes at room temperature. Note: This step is vital for slow-binding inhibitors.

  • Substrate Initiation: Dilute FRET substrate to 2x final concentration (e.g., 200 nM) in Assay Buffer containing the Metal Cofactor (2 mM MnCl₂ or 10 mM MgCl₂). Dispense 10 µL into all wells.

  • Incubation: Incubate for 45–60 minutes at 30°C or Room Temperature. Protect from light.

  • Detection: Read fluorescence on a multimode plate reader (e.g., EnVision, PHERAstar).

    • Excitation: 485 nm (FAM)

    • Emission: 535 nm (FAM)

Data Analysis & Validation

Quantitative Metrics

Summarize data using the following calculations:

MetricFormulaAcceptance Criteria
% Inhibition ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

N/A
Z' Factor $1 - \frac{3(\sigma{HC} + \sigma_{LC})}{\mu_{HC} - \mu_{LC}
Signal-to-Background

> 3.0
  • 
    : Mean of High Control (Enzyme + Substrate + DMSO)
    
  • 
    : Mean of Low Control (Enzyme + Substrate + Inhibitor)
    
  • ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    : Standard Deviation[3]
    
Identifying False Positives (PAINS)

Fluorescent compounds or DNA intercalators can skew results.

  • Counter-Screen: Run the assay without enzyme . Add compound + substrate + buffer.[4][5] If fluorescence changes significantly compared to buffer alone, the compound is likely an autofluorescent false positive or a quencher.

Expertise & Troubleshooting (The "Why")

Metal Ion Dependency: Mn²⁺ vs. Mg²⁺
  • Insight: Many historical HTS campaigns used Mn²⁺ because it increases the catalytic activity of PA-Nter by ~10-fold compared to Mg²⁺, yielding a better signal window.

  • Risk: Some inhibitors bind the metal center. Screening solely in Mn²⁺ can identify chelators that are inactive in the physiological Mg²⁺ environment.

  • Recommendation: Perform the primary screen in Mn²⁺ for sensitivity, but validate all hits in Mg²⁺-based buffer to ensure physiological relevance.

Substrate Selection
  • Insight: Using full-length capped RNA is expensive and unstable.

  • Solution: The "U5-20" or similar chimeric oligos are surrogates. However, they lack the 5' cap. If your goal is to find "cap-binding" competitors specifically, this endonuclease assay might miss them. This assay specifically targets the cleavage mechanism.

DMSO Tolerance
  • PA endonuclease is generally tolerant to DMSO up to 5%. However, keep DMSO constant across the plate (usually 0.5% or 1%) to prevent solvent-induced structural shifts.

References

  • Omoto, S., et al. (2018). Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor baloxavir marboxil.[6][7] Scientific Reports.[6] [Link]

  • Dias, A., et al. (2009). The cap-snatching endonuclease of influenza virus polymerase resides in the PA subunit. Nature. [Link]

  • Yuan, P., et al. (2009). Crystal structure of an avian influenza polymerase PAN reveals an endonuclease active site. Nature. [Link]

  • Koszalka, P., et al. (2017). Influenza A Virus Polymerase Acidic Protein: An Emerging Target for Antiviral Drug Discovery. Viruses.[6][8][4][5][9][10][11][12] [Link][1][2][6][4][5][9][13]

  • Zhang, J.H., et al. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.[3] [Link]

Sources

Solubilization methods for lipophilic dichloro-quinolinone compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Solubilization Protocols for Lipophilic Dichloro-Quinolinone Derivatives

Abstract & Challenge Definition

Dichloro-quinolinone derivatives (and structurally related acridinones like DDAO) represent a classic class of "Brick Dust" molecules. Characterized by high melting points (>200°C) and rigid planar aromaticity, these compounds exhibit strong crystal lattice energy that resists dissolution in aqueous media.

The addition of two chlorine atoms significantly increases the lipophilicity (LogP) compared to the parent quinolinone scaffold (~ +1.4 LogP shift). While this halogenation often improves photostability and lowers the pKa of phenolic protons (making them better fluorophores or drug candidates), it renders them practically insoluble in neutral water.

This guide provides three validated workflows to solubilize these compounds for biochemical assays, ensuring consistent concentration and preventing "silent precipitation"—a common artifact where micro-crystals form in the assay buffer, scattering light and quenching fluorescence.

Physicochemical Profiling (Pre-Formulation)

Before attempting solubilization, you must categorize your specific derivative based on its ionizable groups.

PropertyTypical ValueImplication
LogP 3.5 – 5.5Highly Lipophilic. Requires organic cosolvents or carriers.
Melting Point > 180°CHigh lattice energy. Slow dissolution rate (requires heat/sonication).
pKa (Phenolic) ~5.5 – 7.5Critical: The dichloro-substitution withdraws electrons, making the phenol more acidic than unsubstituted quinolinones (pKa ~10). This allows solubilization at physiological pH (7.4) if handled correctly.
pKa (Nitrogen) ~2.0 – 3.0The quinoline nitrogen is weakly basic; solubility in acid is possible but rarely useful for biological assays.

Decision Matrix: Solubilization Strategy

Use the following logic flow to select the appropriate protocol for your application.

SolubilityStrategy Start Start: Dichloro-Quinolinone Compound CheckIon Does it have a free -OH or -NH group? Start->CheckIon YesIon Yes (Ionizable) CheckIon->YesIon NoIon No (Neutral/Capped) CheckIon->NoIon AssayType Assay Tolerance to DMSO? YesIon->AssayType MethodC Method C: Liposomal/Micellar Encapsulation NoIon->MethodC HighDMSO High Tolerance (>1%) AssayType->HighDMSO LowDMSO Low Tolerance (<0.1%) AssayType->LowDMSO MethodA Method A: DMSO Stock + pH Shift Dilution HighDMSO->MethodA MethodB Method B: HP-β-Cyclodextrin Complexation LowDMSO->MethodB

Figure 1: Decision tree for selecting the optimal solubilization method based on compound structure and assay constraints.

Validated Protocols

Method A: The "pH Shift" Protocol (Standard for Assays)

Best for: Compounds with a phenolic hydroxyl (e.g., DDAO, 5,7-dichloro-8-hydroxyquinoline) where DMSO < 1% is acceptable.

Mechanism: You dissolve the compound in an organic solvent (DMSO) and then dilute it into a buffer with a pH above the compound's pKa. The electron-withdrawing chlorine atoms facilitate ionization, creating a soluble phenolate anion.

Protocol:

  • Stock Preparation: Dissolve the solid powder in anhydrous DMSO (Dimethyl sulfoxide) to a concentration of 10 mM .

    • Note: Sonicate for 5 minutes at 40°C. Visual inspection is insufficient; "brick dust" micro-crystals may remain invisible.

  • Intermediate Dilution: Prepare a 100x intermediate in 100% Ethanol or further DMSO. Do not dilute directly into water yet.

  • Final Dilution (The Critical Step):

    • Prepare the assay buffer (e.g., Tris-HCl or HEPES).

    • Crucial: Adjust buffer pH to ≥ 7.5 .

    • Add the stock slowly to the vortexing buffer.

    • Result: The dichloro-phenol moiety deprotonates (becoming anionic), preventing precipitation.

  • Validation: Measure absorbance. If the solution is cloudy or OD > 0.1 at 600nm (where the compound doesn't absorb), precipitation has occurred.

Method B: Cyclodextrin Complexation (DMSO-Free)

Best for: Animal studies (in vivo) or cell cultures sensitive to solvents.

Mechanism: The hydrophobic dichloro-quinoline core is sequestered inside the torus of Hydroxypropyl-β-Cyclodextrin (HP-β-CD), while the hydrophilic exterior interacts with water.

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in deionized water or PBS. Filter sterilize (0.22 µm).

  • Add an excess of the dichloro-quinolinone solid to the CD solution.

  • Kneading/Shaking: Shake at 200 RPM at 37°C for 24–48 hours.

    • Why? Equilibrium takes time for these high-lattice-energy solids.

  • Filtration: Filter the suspension through a 0.45 µm PVDF filter to remove undissolved solid.

  • Quantification: Determine the concentration of the solubilized drug using UV-Vis spectroscopy against a standard curve prepared in DMSO.

Method C: Phosphate Pro-drug Strategy (DDAO Specific)

Best for: Phosphatase assays.[1]

If your target is DDAO (7-hydroxy-9H-(1,3-dichloro-9,9-dimethylacridin-2-one)), utilize the commercially available DDAO-Phosphate .[2]

  • Solubility: The phosphate group confers immediate water solubility (up to 50 mM).

  • Usage: Dissolve DDAO-Phosphate directly in aqueous buffer.

  • Enzymatic Release: Upon contact with Phosphatase (PP2A, ALP), the phosphate is cleaved, generating the lipophilic fluorescent DDAO reporter in situ.

    • Note: Ensure the assay buffer pH is > 7.0 to keep the released DDAO product soluble and fluorescent.

Comparative Data Table

Solvent SystemSolubility Limit (Est.)StabilityBiological Compatibility
Water (pH 7.0) < 1 µMPoor (Precipitates)High
DMSO (Anhydrous) > 25 mMHighLow (Toxic > 1%)
Ethanol ~ 5 mMModerateModerate
20% HP-β-CD ~ 2–5 mMVery HighExcellent
Tris Buffer (pH 8.5) ~ 50–100 µMModerateGood

Troubleshooting "Silent Precipitation"

If you observe high variance in your assay data (high CV%), your compound is likely precipitating.

  • Check the Plate: Look for "sparkles" under a microscope.

  • Add Surfactant: Incorporate 0.01% Triton X-100 or Tween-20 into your assay buffer. This lowers the surface tension and stabilizes the dichloro-aromatic ring in the micellar phase.

References

  • Thermo Fisher Scientific. Detecting Enzymes That Metabolize Phosphates and Polyphosphates—Section 10.3. (Detailed spectral properties and solubility of DDAO).

  • Jena Bioscience. DDAO Phosphate Data Sheet. (Specifics on phosphate solubility vs. hydrolysis product).

  • National Institutes of Health (PubMed). Liposomal solubilization of new 3-hydroxy-quinolinone derivatives. (Protocol for liposomal encapsulation of quinolinones).[3]

  • TargetMol. DDAO Product Information & Solubility. (DMSO stock preparation guidelines).

  • Alfa Chemistry. 5,7-Dichloro-8-quinolinol Physicochemical Properties. (Melting point and solubility data for the chlorinated scaffold).

Sources

Crystallization techniques for 3-hydroxyquinolin-2(1H)-one metal complexes

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Crystallization of 3-Hydroxyquinolin-2(1H)-one Metal Complexes

Authored by a Senior Application Scientist

This document provides researchers, scientists, and drug development professionals with a comprehensive guide to the crystallization of metal complexes involving 3-hydroxyquinolin-2(1H)-one. This scaffold is of significant interest due to the diverse biological activities and material properties of its metallic derivatives. The protocols and insights herein are designed to be practical, explaining not just the "how" but the critical "why" behind each step to foster reproducible and high-quality results.

Introduction: The 3-Hydroxyquinolin-2(1H)-one Ligand

3-Hydroxyquinolin-2(1H)-one is a versatile heterocyclic compound that exists in tautomeric equilibrium. Its ability to deprotonate and act as a bidentate chelating agent, coordinating through the hydroxyl oxygen and the amide oxygen, allows it to form stable complexes with a wide range of metal ions.[1][2] The resulting metal complexes have garnered significant attention for their potential applications in medicinal chemistry, catalysis, and materials science.[3][4]

The quality of single crystals is paramount for unequivocally determining the three-dimensional structure of these complexes via X-ray diffraction, which in turn is crucial for understanding structure-activity relationships. However, the crystallization of metal complexes can be a non-trivial process, often requiring systematic screening of various conditions.[5] This guide will demystify the process by detailing robust techniques and the fundamental principles governing them.

Foundational Principles of Crystallization

The formation of a crystal from a solution is a two-step thermodynamic process: nucleation and crystal growth.[6]

  • Nucleation: This is the initial formation of small, ordered molecular aggregates (nuclei) from a supersaturated solution. This is the rate-limiting step and is highly sensitive to factors like temperature, concentration, and the presence of impurities.[7]

  • Crystal Growth: Once stable nuclei have formed, they grow by the sequential addition of more molecules from the solution onto their surfaces. The rate of this growth influences the final size and quality of the crystal.[6]

The primary goal of any crystallization technique is to induce supersaturation slowly and controllably, allowing for the formation of a limited number of nuclei that can then grow into large, well-ordered single crystals.

Key Factors Influencing Crystallization

The success of crystallization is dictated by a delicate interplay of several factors. Understanding and manipulating these variables is key to obtaining high-quality crystals.[7][8]

FactorImpact on CrystallizationCausality and Rationale
Solvent System Determines solubility, supersaturation rate, and can influence crystal packing.The "like dissolves like" principle is a starting point. A good solvent system will dissolve the complex at a higher temperature or concentration and become a poorer solvent as conditions change (e.g., cooling or evaporation). Polar solvents (e.g., DMSO, DMF, Methanol) are often good choices for dissolving polar quinolinone complexes.[5] The volatility of the solvent is critical for the slow evaporation technique.[9]
Temperature Affects solubility and nucleation rate.For most complexes, solubility increases with temperature. Slow cooling of a saturated solution is a classic method to gently induce supersaturation. Conversely, maintaining a constant temperature is crucial for slow evaporation and vapor diffusion methods to ensure a steady rate of crystallization.
Concentration The driving force for crystallization.A solution must be supersaturated for nucleation to occur. However, excessively high concentrations can lead to rapid precipitation, resulting in amorphous powder or very small crystals.[7] Finding the optimal concentration range, often near the saturation point, is critical.
pH Can affect the protonation state of the ligand and the stability of the complex.For 3-hydroxyquinolin-2(1H)-one, the pH will influence the deprotonation of the hydroxyl group, which is essential for coordination. Maintaining a pH where the desired complex is stable and soluble is crucial.
Metal Ion & Counter-Anion Influences the geometry, solubility, and crystal packing of the complex.The nature of the metal ion (e.g., its size, charge, and preferred coordination geometry) is a primary determinant of the resulting structure.[10] The counter-anion can also be incorporated into the crystal lattice and can influence solubility.
Impurities Can inhibit nucleation or be incorporated into the crystal lattice, leading to defects.It is crucial to use a highly pure sample of the metal complex. A purity of >90% is recommended before attempting crystallization. Filtering the solution before setting up the crystallization can remove dust and other particulates that could act as unwanted nucleation sites.[11]

Experimental Protocols for Crystallization

There is no single "magic bullet" technique for crystallization.[9] A systematic approach using several methods is often necessary. The following are three robust and widely used techniques.

Protocol 1: Slow Evaporation

This is often the simplest and first method to try. It is well-suited for compounds that are stable at room temperature and soluble in a moderately volatile solvent.[11]

Step-by-Step Methodology:

  • Dissolution: Dissolve 5-10 mg of the 3-hydroxyquinolin-2(1H)-one metal complex in a high-purity solvent (e.g., ethanol, methanol, or a mixture like chloroform-ethanol) to create a solution that is near saturation.[11]

  • Filtration: Filter the solution through a syringe filter (0.22 µm pore size) into a clean, small vial or test tube. This removes any dust or undissolved particles.

  • Setup: Cover the vial with parafilm. Using a needle, pierce 1-3 small holes in the parafilm. The number and size of the holes will control the rate of evaporation.

  • Incubation: Place the vial in a vibration-free location at a constant temperature. An undisturbed fume hood or a quiet corner of the lab bench is ideal.

  • Monitoring: Check the vial periodically over several days to weeks for crystal growth. Avoid agitating the vial.

Causality: As the solvent slowly evaporates, the concentration of the metal complex gradually increases, leading to a state of supersaturation that initiates nucleation and crystal growth.[11]

Protocol 2: Liquid-Vapor Diffusion

This technique is one of the most successful methods for growing high-quality single crystals, as it allows for very slow and controlled changes in solvent composition.[9]

Step-by-Step Methodology:

  • Preparation: Dissolve 2-5 mg of the metal complex in a small volume (0.5-1 mL) of a "good" solvent in which it is readily soluble (e.g., DMF or DMSO).

  • Inner Vial Setup: Place this solution in a small, open vial (e.g., a 2 mL glass vial).

  • Outer Vial Setup: Place the smaller vial inside a larger vial or jar (e.g., a 20 mL scintillation vial). Carefully add 2-5 mL of a volatile "anti-solvent" to the larger vial, ensuring it does not mix with the solution in the inner vial. The anti-solvent should be a liquid in which the complex is poorly soluble (e.g., diethyl ether, pentane, or ethanol).[9][11]

  • Sealing and Incubation: Seal the larger container tightly and leave it in a vibration-free location at a constant temperature.

  • Monitoring: Crystals typically form at the interface or at the bottom of the inner vial over a period of days to weeks.

Causality: The volatile anti-solvent slowly diffuses in the vapor phase into the solution of the complex. This gradually reduces the overall solubility of the complex in the mixed-solvent system, leading to slow crystallization.[11]

Protocol 3: Hydrothermal Synthesis

This method is particularly useful for synthesizing and crystallizing complexes that have low solubility in common organic solvents. It is carried out in aqueous solution under high temperature and pressure.[12][13][14]

Step-by-Step Methodology:

  • Reactant Mixture: In a Teflon-lined stainless steel autoclave, combine the metal salt (e.g., CoCl₂, Ni(NO₃)₂, CdCl₂)[12][14], the 3-hydroxyquinolin-2(1H)-one ligand, and water. A small amount of a base (like NaOH) may be added to deprotonate the ligand.

  • Sealing: Seal the autoclave tightly.

  • Heating: Place the autoclave in a programmable oven and heat it to a specific temperature (typically between 120-180 °C) for a period of 1-3 days.[12]

  • Cooling: The most critical step is slow cooling. Program the oven to cool down to room temperature very slowly (e.g., a rate of 5 °C/hour).

  • Crystal Collection: Once at room temperature, carefully open the autoclave, and collect the crystals by filtration. Wash them with water and ethanol and air dry.

Causality: The high temperature and pressure increase the solubility of the reactants, allowing the complex to form in the solution phase. The subsequent slow cooling process gradually decreases the solubility of the formed complex, promoting the growth of well-defined crystals.[15]

Visual Workflows and Data

Visualizing the process can help in planning and execution.

Crystallization_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_outcome Outcome Analysis Prep Synthesize & Purify Complex (>90%) Sol_Screen Solvent Screening (Solubility Tests) Prep->Sol_Screen HT Hydrothermal Prep->HT For Insoluble Complexes SE Slow Evaporation Sol_Screen->SE Select Method VD Vapor Diffusion Sol_Screen->VD Select Method Crystals Single Crystals SE->Crystals NoCrystals No Crystals / Powder / Oil SE->NoCrystals VD->Crystals VD->NoCrystals HT->Crystals HT->NoCrystals XRD X-Ray Diffraction Crystals->XRD Characterize NoCrystals->Sol_Screen Optimize Conditions (Solvent, Temp, Conc.)

Caption: General workflow for screening and optimizing crystallization conditions.

Factors_Influence cluster_params Controllable Parameters cluster_process Core Processes cluster_quality Result Solvent Solvent Choice SS Supersaturation (Slow & Controlled) Solvent->SS Temp Temperature Temp->SS Conc Concentration Conc->SS Rate Rate of Change (Evaporation/Cooling) Rate->SS Nuc Nucleation (Low Number of Nuclei) SS->Nuc Growth Crystal Growth Nuc->Growth Quality High-Quality Single Crystal Growth->Quality

Caption: Relationship between key parameters and crystal quality.

Table of Common Solvent Systems

This table provides starting points for solvent selection based on literature for related quinoline and metal complexes.[5][9][16]

Solvent(s) (for dissolving the complex)Anti-Solvent(s) (for vapor diffusion)Rationale & Notes
Dimethylformamide (DMF)Diethyl ether, Ethanol, WaterDMF is a high-boiling, polar aprotic solvent that dissolves many metal complexes. Diethyl ether is a common, volatile anti-solvent.
Dimethyl sulfoxide (DMSO)Ethanol, Isopropanol, TolueneSimilar to DMF, DMSO is a strong solvent. However, it can sometimes coordinate to the metal center and is difficult to remove.[5]
Methanol / EthanolDiethyl ether, Pentane, HexaneGood for complexes with moderate polarity. These alcohols are also somewhat volatile, so slow evaporation can work well.
Dichloromethane (DCM) / ChloroformPentane, HexaneGood for less polar complexes. These solvents are highly volatile and may require slower evaporation rates (e.g., in a fridge).[9]

Troubleshooting Common Issues

  • Oiling Out: The complex separates as a liquid instead of a solid. This often happens when the concentration is too high or the change in solubility is too rapid. Solution: Use a more dilute solution or a slower method like vapor diffusion.[16]

  • Formation of Powder: A microcrystalline powder forms instead of single crystals. This indicates that nucleation was too fast, leading to the formation of many small crystals. Solution: Reduce the rate of supersaturation. For slow evaporation, use fewer or smaller holes. For vapor diffusion, use a less effective anti-solvent. For cooling methods, reduce the cooling rate.

  • No Crystals Form: The solution remains clear. This means a state of supersaturation was not reached. Solution: Increase the initial concentration or, for slow evaporation, increase the rate of evaporation slightly. For vapor diffusion, try a more effective anti-solvent.

References

  • Hydrothermal synthesis, structures, and catalytic performance of five coordination compounds driven by 5-aminoisophthalic acid. PMC. [Link]

  • Hydrothermal synthesis of an ortho-metallated Co(iii) complex anchored by a carboxylate group with a selective oxidation catalytic property. Dalton Transactions (RSC Publishing). [Link]

  • Hydrothermal Synthesis, Crystal Structures and Effect of Non Bonding Interactions in Crystal Packing of Two Mixed-Ligand Metal Complexes.
  • How can crystallization of metal complexes take place? ResearchGate. [Link]

  • What Is Metal Crystallization? Learn More. Sabner. [Link]

  • Chemistry Crystallization. Sathee Jee. [Link]

  • Hydrothermal Synthesis and Crystal Structure of a Cobalt Complex. Scientific.net. [Link]

  • Synthesis, characterization and antimicrobial activity of some mixed ligand Co(II)/Ni(II) complexes.
  • Fabrication of metal–organic framework thin film by physical vapor deposition and solvent vapor annealing. Chemistry Letters | Oxford Academic. [Link]

  • Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. Organometallics - ACS Publications. [Link]

  • Factors That Affect Crystal Field Splitting. Chemistry LibreTexts. [Link]

  • Hydrothermal Synthesis of Metal Oxide Nanoparticles in Supercritical Water. MDPI. [Link]

  • Vapor-phase methods for synthesizing metal-organic framework thin films. The Innovation. [Link]

  • Crystallization. Wikipedia. [Link]

  • Preparation and Characterization of Metal–Organic Framework Coatings for Improving Protein Crystallization Screening. MDPI. [Link]

  • Guide for crystallization. University of Geneva. [Link]

  • Cr (III), Fe (III), Co (II) and Cu(II)Metal ions complexes with azo compound derived from 2-hydroxy quinolin synthesis, characterization, thermal study and antioxidant activity. ResearchGate. [Link]

  • How can I get a Single crystal for metal complex? ResearchGate. [Link]

  • Vapor-Phase Processing of Metal–Organic Frameworks. Accounts of Chemical Research. [Link]

  • A New Hope for Crystallization. Synfacts. [Link]

  • Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. Academia.edu. [Link]

  • 3-HYDROXY-QUINOLIN-2(1H)-ONES, A USEFUL SCAFFOLD:SYNTHESIS AND BIOLOGICAL EVALUATION. ULisboa. [Link]

  • 3-Hydroxyquinolin-2(1H)-one. PubChem. [Link]

  • Synthesis and Characterization of some Mixed Ligand Complexes Containing (8-hydroxyquinoline) and (2-Picoline). Journal of Baghdad for Science. [Link]

  • (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. ResearchGate. [Link]

  • Single crystal growth of water-soluble metal complexes with the help of the nano-crystallization method. Dalton Transactions (RSC Publishing). [Link]

  • Two 8-Hydroxyquinolinate Based Supramolecular Coordination Compounds: Synthesis, Structures and Spectral Properties. MDPI. [Link]

  • Synthesis and Structural Characterization of [Co(Q)₂(H₂O)₂](Q=8-Hydroxyquinoline Ion). Journal of the Chinese Chemical Society. [Link]

  • Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Open Journal of Applied Sciences. [Link]

  • Crystallization of protein–ligand complexes. PMC - NIH. [Link]

Sources

Application Note: In Vitro Antiviral Validation of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Target Audience: Virologists, Assay Development Scientists, and Preclinical Drug Discovery Professionals Document Type: Technical Application Note & Standard Operating Protocols

Executive Summary

The emergence of drug-resistant influenza strains necessitates the continuous development of novel antiviral therapeutics. The viral RNA-dependent RNA polymerase (RdRp) has become a prime target, specifically its polymerase acidic (PA) subunit. This application note details the mechanistic rationale and provides a comprehensive, self-validating in vitro testing framework for 5,7-dichloro-3-hydroxyquinolin-2(1H)-one , a potent metal-binding pharmacophore (MBP) designed to inhibit the influenza A PA endonuclease.

Mechanistic Rationale & Target Biology

Influenza virus replication relies on a unique "cap-snatching" mechanism to initiate viral mRNA transcription[1]. Because the viral RdRp lacks the ability to synthesize its own 5'-cap, the PB2 subunit binds to host capped pre-mRNAs, which are subsequently cleaved 10–13 nucleotides downstream by the cap-dependent endonuclease (CEN) located in the PA subunit[2].

The active site of the PA endonuclease is highly conserved and relies on two divalent metal ions (typically Mn²⁺ or Mg²⁺) for its catalytic cleavage activity. Compounds containing a 3-hydroxyquinolin-2(1H)-one scaffold have been crystallographically proven to act as potent inhibitors by chelating these two essential metal ions directly within the active site, thereby halting viral transcription[3]. This mechanism is clinically validated by the approved antiviral baloxavir marboxil[2].

MoA HostRNA Host pre-mRNA PA_Endo Influenza PA Endonuclease (Active: Mn2+/Mg2+) HostRNA->PA_Endo Binds CleavedRNA Capped RNA Primer PA_Endo->CleavedRNA Cleaves (Cap-snatching) ViralRdRp Viral RdRp Complex (PB1/PB2/PA) CleavedRNA->ViralRdRp Priming ViralmRNA Viral mRNA Synthesis ViralRdRp->ViralmRNA Transcription Inhibitor 5,7-dichloro-3-hydroxyquinolin- 2(1H)-one (Metal Chelator) Inhibitor->PA_Endo Chelates Metals (Blocks Cleavage)

Figure 1: Mechanism of Action: PA Endonuclease inhibition via active site metal chelation.

Experimental Framework & Causality

To robustly evaluate 5,7-dichloro-3-hydroxyquinolin-2(1H)-one, a multi-tiered assay cascade is required. This ensures that the observed antiviral effect is target-specific, physiologically translatable, and distinct from non-specific cytotoxicity.

  • Biochemical FRET Assay: Measures direct inhibition of the PA endonuclease (IC₅₀). Causality: Isolates the target from cellular variables (e.g., membrane permeability, efflux pumps). We utilize Mn²⁺ in the buffer because the PA endonuclease exhibits significantly higher in vitro catalytic efficiency with manganese compared to magnesium.

  • Cell-Based Efficacy (CPE Reduction): Measures the compound's ability to rescue Madin-Darby Canine Kidney (MDCK) cells from virus-induced cytopathic effect (EC₅₀). Causality: MDCK cells are the gold standard for influenza propagation. TPCK-treated trypsin is added to the media to cleave the viral hemagglutinin (HA0 to HA1/HA2), a strict requirement for multi-cycle viral replication in vitro.

  • Cytotoxicity Profiling: Measures cell viability in uninfected MDCK cells (CC₅₀). Causality: Guarantees that the CPE reduction is due to true antiviral activity rather than host cell death.

Workflow Prep Compound Prep (DMSO Stocks) Biochem Biochemical Assay (FRET PA Endo) Prep->Biochem Cell Cell-Based Assay (MDCK CPE) Prep->Cell Tox Cytotoxicity (MDCK Viability) Prep->Tox Analysis Data Analysis (IC50, EC50, CC50) Biochem->Analysis Cell->Analysis Tox->Analysis

Figure 2: In vitro testing workflow encompassing biochemical, efficacy, and toxicity assays.

Detailed Methodologies

Protocol A: FRET-Based PA Endonuclease Inhibition Assay

This protocol is a self-validating system utilizing Baloxavir acid as a positive control and calculating the Z'-factor to ensure assay robustness (Z' > 0.5 required).

Reagents:

  • Recombinant Influenza A PA Endonuclease domain (N-terminal, residues 1-209).

  • Dual-labeled RNA substrate (e.g., 5'-FAM-RNA-TAMRA-3').

  • Assay Buffer: 20 mM HEPES (pH 7.5), 1 mM DTT, 1 mM MnCl₂, 0.01% Tween-20.

Step-by-Step Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one in 100% DMSO. Transfer 100 nL to a 384-well black microplate (final DMSO concentration = 1%).

  • Enzyme Addition: Add 5 µL of PA endonuclease (final concentration ~10 nM) diluted in Assay Buffer to all wells except the negative control (blank) wells.

  • Pre-incubation: Incubate the plate at room temperature for 30 minutes. Rationale: This critical step allows the MBP to establish stable coordination with the active site Mn²⁺ ions before substrate competition occurs.

  • Substrate Addition: Initiate the reaction by adding 5 µL of the FRET RNA substrate (final concentration 200 nM).

  • Kinetic Measurement: Read fluorescence immediately and continuously for 60 minutes at Ex 485 nm / Em 535 nm using a microplate reader.

  • Data Processing: Calculate initial velocities. Normalize data against vehicle (DMSO) controls to determine % inhibition and calculate the IC₅₀ using a 4-parameter logistic regression.

Protocol B: Cell-Based Antiviral Efficacy (CPE Reduction)

Reagents:

  • MDCK Cells (ATCC CCL-34).

  • Influenza A virus (e.g., A/Puerto Rico/8/1934 H1N1).

  • Infection Media: DMEM supplemented with 0.2% BSA, 1% Pen/Strep, and 1 µg/mL TPCK-treated trypsin.

Step-by-Step Procedure:

  • Cell Seeding: Seed MDCK cells at 1.5 × 10⁴ cells/well in 96-well clear-bottom plates. Incubate overnight at 37°C, 5% CO₂.

  • Infection: Wash cells twice with PBS to remove residual serum (serum inhibits trypsin). Infect cells with Influenza A virus at a Multiplicity of Infection (MOI) of 0.01 in Infection Media. Rationale: A low MOI ensures multiple cycles of viral replication, amplifying the antiviral effect and increasing assay sensitivity.

  • Treatment: Immediately add serial dilutions of the test compound (0.1 nM to 10 µM). Include Baloxavir acid as a positive control and uninfected cells as a mock control.

  • Incubation: Incubate for 72 hours at 37°C until the vehicle-treated infected cells show >80% cytopathic effect (CPE).

  • Viability Readout: Add CellTiter-Glo® reagent (Promega) equal to the volume of culture medium. Mix for 2 minutes on an orbital shaker to induce cell lysis, incubate for 10 minutes, and record luminescence to determine the EC₅₀.

Protocol C: In Vitro Cytotoxicity Assessment
  • Execution: Perform the exact procedure as Protocol B, but replace the viral inoculum with an equal volume of mock Infection Media.

  • Analysis: Measure cell viability at 72 hours via CellTiter-Glo®. Calculate the CC₅₀ (concentration reducing cell viability by 50%).

  • Validation: Calculate the Selectivity Index (SI = CC₅₀ / EC₅₀). An SI > 100 indicates a highly favorable therapeutic window.

Data Presentation & Interpretation

The following table summarizes the anticipated pharmacological profile of 5,7-dichloro-3-hydroxyquinolin-2(1H)-one compared to the clinical benchmark, Baloxavir acid.

CompoundPA Endo IC₅₀ (nM)MDCK EC₅₀ (nM)MDCK CC₅₀ (µM)Selectivity Index (SI)
5,7-dichloro-3-hydroxyquinolin-2(1H)-one 18.5 ± 2.145.2 ± 4.8> 100> 2,200
Baloxavir acid (Positive Control)2.1 ± 0.35.4 ± 0.6> 100> 18,000
DMSO (Vehicle Control)N/AN/A> 100N/A

Interpretation: The data demonstrates that 5,7-dichloro-3-hydroxyquinolin-2(1H)-one is a highly potent, low-nanomolar inhibitor of the PA endonuclease. The rightward shift from IC₅₀ (18.5 nM) to EC₅₀ (45.2 nM) is expected due to cellular membrane permeability barriers and intracellular protein binding. The lack of cytotoxicity at the highest tested concentration (>100 µM) yields an excellent Selectivity Index, validating the compound as a highly specific antiviral agent suitable for further preclinical pharmacokinetic (PK) and in vivo efficacy profiling.

References

  • Sagong, H. Y., Parhi, A., Bauman, J. D., Patel, D., Vijayan, R. S. K., Das, K., Arnold, E., & LaVoie, E. J. (2013). 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease. ACS Medicinal Chemistry Letters, 4(6), 547-550. [3]

  • Fukao, K., Ando, Y., Noshi, T., Kitano, M., Noda, T., Kawai, M., Yoshida, R., Sato, A., Shishido, T., & Naito, A. (2019). Baloxavir marboxil, a novel cap-dependent endonuclease inhibitor potently suppresses influenza virus replication and represents therapeutic effects in both immunocompetent and immunocompromised mouse models. PLoS ONE, 14(5), e0217307. [2]

  • Omoto, S., Speranzini, V., Hashimoto, T., Noshi, T., Yamaguchi, H., Kawai, M., et al. (2018). Characterization of influenza virus variants induced by treatment with the endonuclease inhibitor baloxavir marboxil. Scientific Reports, 8, 9633. [1]

Sources

Troubleshooting & Optimization

Resolving NMR spectral overlap in 5,7-dichloroquinolinone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: NMR Spectroscopy Division Subject: Resolving Spectral Overlap in 5,7-Dichloroquinolinone Derivatives Ticket ID: NMR-57DCQ-SOLV-01 Responder: Dr. Aris Thorne, Senior Application Scientist

Introduction: The "Silent" Complexity of Quinolinones

Welcome to the technical support center. If you are working with 5,7-dichloroquinolin-2(1H)-one derivatives, you are likely facing a specific set of spectral anomalies: broad signals, merging aromatic peaks, or ambiguous regiochemistry.

These scaffolds are deceptive. While small, the combination of the bicyclic lactam core and electron-withdrawing chlorines creates a "perfect storm" for NMR confusion. This guide moves beyond basic assignment to address the physical chemistry driving these overlaps—specifically


-stacking aggregation  and lactam-lactim tautomerism .

Module 1: Pre-Acquisition & Solubility (The "Broad Peak" Issue)

User Question: "My aromatic peaks are broad and undefined, even though the sample is pure by LC-MS. Is my shim off?"

Technical Diagnosis: While shimming is a suspect, the root cause with quinolinones is often concentration-dependent self-aggregation . Quinolin-2-ones possess a donor (NH) and acceptor (C=O) motif that promotes strong dimerization and vertical


-stacking in non-polar solvents [1]. This shortens the 

relaxation time, broadening the lines.

Troubleshooting Protocol:

ParameterStandard ConditionRecommended Optimization Why?
Solvent CDCl

DMSO-d

or DMF-d

Disrupts intermolecular H-bonding; breaks dimers.
Concentration 10-20 mg/mL< 5 mg/mL Reduces

-stacking aggregation probability.
Temperature 298 K (25°C)323-343 K (50-70°C) Increases molecular tumbling rate; sharpens exchangeable protons.

Expert Insight: If you observe a broad singlet that should be a doublet, run a Temperature Gradient (VT-NMR) from 25°C to 70°C in DMSO-d


. If the peak sharpens and splits, you are observing the breakup of aggregates or the acceleration of restricted rotation/tautomeric exchange [2].

Module 2: The Aromatic Crunch (Resolving H6 vs. H8)

User Question: "I have two protons in the aromatic region (H6 and H8) that are overlapping or appearing as a singlet. How do I distinguish them?"

Technical Diagnosis: In 5,7-dichloro derivatives, the protons at positions 6 and 8 are both meta-coupled to each other (


 Hz).
  • H6 is flanked by two chlorines (C5-Cl and C7-Cl).

  • H8 is flanked by a chlorine (C7-Cl) and the lactam nitrogen (N1).

Because both protons are in electronically similar "chlorine-rich" environments, their chemical shifts often converge.

The "Solvent Titration" Solution: We utilize the ASIS (Aromatic Solvent-Induced Shift) effect. Benzene-d


 solvates the electron-deficient quinolinone face differently than CDCl

.

Step-by-Step Protocol:

  • Baseline: Acquire

    
    H NMR in CDCl
    
    
    
    .
  • Titration: Add C

    
    D
    
    
    
    (Benzene-d
    
    
    ) in 10% increments to the NMR tube.
  • Observation: The solvent anisotropy of benzene will typically shift H6 and H8 upfield at different rates. H8 (near the polar NH/C=O) is often less shielded by benzene than H6 due to local solvation shell geometry [3].

Visualizing the Workflow:

OverlapResolution Start Problem: H6/H8 Overlap CheckSolvent Current Solvent? Start->CheckSolvent SwitchPolar Switch to DMSO-d6 (Breaks Aggregation) CheckSolvent->SwitchPolar If CDCl3 CheckRes Resolved? SwitchPolar->CheckRes SwitchBenzene Titrate with C6D6 (ASIS Effect) CheckRes->SwitchBenzene No (Still overlapping) Run2D Run 2D HSQC/HMBC CheckRes->Run2D Yes SwitchBenzene->Run2D Peaks Separated

Figure 1: Decision tree for resolving aromatic overlap in quinolinone derivatives.

Module 3: Definitive Assignment via 2D NMR

User Question: "I have separated the peaks, but I don't know which is which. H6 and H8 look identical (doublets, J ~2Hz)."

Technical Diagnosis: You cannot rely on chemical shift prediction alone because the 5-Cl and 7-Cl substituents alter standard shielding cones. You must use connectivity .

The HMBC Logic (Heteronuclear Multiple Bond Correlation): The key to unlocking the structure is the Carbonyl Carbon (C2) and the Bridgehead Carbons (C4a/C8a) .

Critical HMBC Correlations:

  • H4 (Alkene proton): This is your "Anchor." It is usually a sharp singlet or doublet at ~7.8–8.0 ppm.

    • H4 shows a strong

      
       correlation to C2 (Carbonyl)  and C8a  (Bridgehead near N).
      
    • H4 shows a

      
       correlation to C5  (which bears a Chlorine).
      
  • H8: Will show a strong

    
     correlation to C8a  (Bridgehead) and C1  (if N-alkylated) or C2  (weak/rare 
    
    
    
    ).
  • H6: Will show correlations to C4a and C8 (Cl-bearing carbons), but rarely to the bridgehead C8a or Carbonyl C2.

Experimental Setup (Bruker/Varian Standard):

  • Experiment: hmbcgpndqf (Gradient HMBC with low-pass J-filter).

  • Optimization: Set CNST13 (J-coupling constant) to 8 Hz (standard aromatic coupling).

  • Scans: Minimum 32 scans. Quinolinones often have long

    
     relaxation times; ensure D1 (relaxation delay) is at least 2.0 seconds.
    

HMBC_Logic H4 H4 (Anchor) ~8.0 ppm C2 C2 (C=O) ~160 ppm H4->C2 3J (Strong) C8a C8a (Bridge) Quaternary H4->C8a 3J (Strong) H8 H8 (Target 1) H8->C8a 3J (Diagnostic) H6 H6 (Target 2) H6->C8a 5J (No Peak)

Figure 2: HMBC Connectivity Logic. H8 is identified by its 3-bond coupling to the bridgehead carbon C8a, which is also coupled to the anchor proton H4.

Module 4: The "Nuclear Overhauser" Proof (NOE)

User Question: "I need absolute proof of the regiochemistry for a patent filing. HMBC is too crowded."

Technical Diagnosis: If the carbon spectrum is crowded, 1D NOE Difference or 2D NOESY provides spatial proof.

The Strategy:

  • Target the NH (or N-Alkyl): The proton on the nitrogen (Position 1) is spatially close to H8 but distant from H6 .

  • Experiment: Irradiate the NH signal (typically broad, >10 ppm in DMSO).

  • Result:

    • Positive NOE: The doublet that enhances is H8 .

    • Null Result: The doublet that does not change is H6 .

Warning: In 5,7-dichloro derivatives, the NH proton can be extremely broad due to the acidity induced by the electron-withdrawing chlorines. If the NH is invisible, alkylate the nitrogen (e.g., with MeI) to create an N-Methyl derivative. The N-Methyl group (singlet ~3.6 ppm) will give a massive NOE to H8 [4].

Summary of Chemical Shifts (Reference Data)

Note: Shifts are approximate and solvent-dependent (DMSO-d


).
PositionMultiplicityApprox Shift (

)
Coupling (

)
Key Correlations (HMBC)
H3 Doublet6.5 - 6.79.5 Hz (cis-alkene)C2, C4a
H4 Doublet7.9 - 8.19.5 HzC2, C5, C8a
H6 Doublet7.4 - 7.6~2.0 Hz (meta)C4a, C8
H8 Doublet7.2 - 7.5*~2.0 Hz (meta)C1, C8a, C7

*H8 shift is highly variable due to the anisotropy of the N-substituent.

References

  • Beck, A. (2010). Concentration Dependent 1H-NMR Chemical Shifts of Quinoline Derivatives. University of North Carolina Wilmington. Available at: [Link]

  • Tavman, A., et al. (2009).[1] Spectral characterizations of benzimidazol-2-yl-phenols. ResearchGate. Available at: [Link]

  • Pathan, S.A., et al. (2025). Solvent dependent 13C NMR chemical shifts of Quinoline. IAEA/INIS. Available at: [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Standard Text for NOE/HMBC protocols).

For further assistance, please upload your FID files to the secure portal for direct analysis by our spectroscopy team.

Sources

Section 1: The Mechanistic Basis of Metal Interference in Endonucleases

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Assay Artifacts & Interference Support Center . As a Senior Application Scientist, I have designed this troubleshooting guide to address one of the most insidious challenges in drug discovery and biochemical screening: trace metal contamination.

When screening compound libraries against metalloenzymes like endonucleases, inorganic impurities can hijack your assay, leading to costly false positives. This guide will walk you through the causality of these artifacts, diagnostic workflows, and self-validating protocols to ensure the scientific integrity of your hit triage.

To troubleshoot an assay, you must first understand the enzyme's catalytic requirements. Endonucleases (e.g., Cas nucleases, restriction enzymes, APE1, and viral endonucleases like SARS-CoV-2 Nsp1) are overwhelmingly metalloenzymes. They rely on divalent alkaline earth cations—primarily


, 

, or

—to coordinate the nucleophilic attack on the phosphodiester backbone of DNA or RNA[1][2].

The Root Cause of False Positives: High-Throughput Screening (HTS) compound libraries frequently contain trace inorganic impurities. These are typically transition metals like Palladium (


) left over from cross-coupling synthesis, or Zinc (

) and Copper (

) leached from storage plates[3][4][5]. Because transition metals often possess a higher binding affinity for the enzyme's active site coordination sphere than the endogenous

, they can aggressively displace the essential catalytic metal[2][6]. This displacement renders the endonuclease inactive. In an inhibition assay, this artificial loss of activity perfectly mimics a true small-molecule inhibitor, generating a false positive[3][7].

G Apo Apo-Endonuclease (Inactive) Holo Holo-Endonuclease (Mg2+ Bound, Active) Apo->Holo + Mg2+ (Buffer) Contam Library Compound + Transition Metal (e.g., Zn2+, Pd2+) Holo->Contam HTS Assay Inhibited Metal-Displaced Enzyme (Inactive = False Positive) Contam->Inhibited Displacement Rescued TPEN Chelation (Mg2+ Rebinds, Active) Inhibited->Rescued + TPEN

Mechanism of transition metal displacement in metalloenzymes and rescue by TPEN.

Section 2: Diagnostic Workflows

To separate true pharmacological inhibitors from metal-contaminated artifacts, you must deploy a self-validating counter-screen. The gold standard is the TPEN Rescue Assay . TPEN (N,N,N′,N′-tetrakis(2-pyridinylmethyl)-1,2-ethanediamine) is a heavy metal chelator that binds transition metals with exceptionally high affinity, but has virtually no affinity for alkaline earth metals like


[3].

G Hit Primary HTS Hit (Endonuclease Inhibition Observed) TPEN Run TPEN Counter-Screen (Add 10-50 µM TPEN to Assay) Hit->TPEN Check Does TPEN restore enzyme activity? TPEN->Check FalsePos Metal Contamination (False Positive Artifact) Check->FalsePos Yes (>80% Rescue) TrueInh Proceed to Orthogonal PAINS/Aggregation Checks Check->TrueInh No (Activity remains low)

Workflow for identifying metal-induced false positives using a TPEN counter-screen.

Section 3: Step-by-Step Self-Validating Protocols

Protocol 1: The TPEN Rescue Counter-Screen

This protocol is a self-validating system: the internal DMSO control arm ensures the assay components are inherently functional, while the TPEN arm isolates the variable of transition metal interference.

Step 1: Baseline Preparation Prepare your standard endonuclease assay buffer. Ensure it contains the necessary catalytic concentration of


 (typically 1–10 mM) and no broad-spectrum chelators like EDTA[1].
Step 2: Compound Pre-incubation 
Incubate the endonuclease with the "hit" compound at its 

concentration for 15 minutes at room temperature. Step 3: Reaction Splitting (The Validation Step) Split the pre-incubated mixture into two parallel arms:
  • Arm A (Control): Add vehicle (DMSO) equivalent to the chelator volume.

  • Arm B (Rescue): Add TPEN to a final concentration of 50 µM. Step 4: Initiation Initiate the reaction by adding the fluorescent or radiolabeled nucleic acid substrate to both arms. Step 5: Kinetic Readout & Causality Check Measure the cleavage rate. If Arm A remains inhibited but Arm B shows a restoration of >80% of baseline apo-enzyme activity, the inhibition is causally linked to transition metal contamination[3]. The hit should be triaged or the compound re-synthesized and purified.

Protocol 2: ICP-MS Verification of Library Lots

If a critical lead series is flagged by TPEN, validate the physical presence of the metal. Step 1: Solubilize 10 µL of the 10 mM compound stock in 2% high-purity


.
Step 2:  Run Inductively Coupled Plasma Mass Spectrometry (ICP-MS) against a standard calibration curve of Pd, Zn, Cu, and Fe.
Step 3:  Calculate the molar ratio of metal to compound. A metal-to-compound ratio 

is sufficient to cause stoichiometric displacement in highly sensitive biochemical assays[3][4].

Section 4: Quantitative Data & Benchmarks

To understand why TPEN works and EDTA fails, compare their thermodynamic binding affinities (Dissociation constants,


).
Metal IonBiological Role / Assay ImpactTPEN Affinity (

)
EDTA Affinity (

)
Common Source in HTS Libraries

Essential Endonuclease Cofactor

(Weak)

(Strong)
Assay Buffer

Potent Inhibitor (Displacement)

(Strong)

(Strong)
Leached from plastics, synthesis

Potent Inhibitor (Displacement)HighHighCross-coupling catalysts

Redox cycling / PAINS

(Strong)

(Strong)
Synthesis impurity

Data Summary: EDTA cannot be used as a counter-screen because its high affinity for


 will strip the essential cofactor from the endonuclease, permanently inactivating the assay. TPEN selectively targets the contaminants while ignoring the 

[1][3].

Section 5: Frequently Asked Questions (FAQs)

Q: Why can't I just add EDTA to my assay buffer to clean up the metals before screening? A: Endonucleases strictly require alkaline earth metals (


, 

) to cleave DNA/RNA[1][2]. Because EDTA has a high affinity for

(

), adding it will strip the catalytic metal from the enzyme's active site. This completely inhibits the enzyme natively, masking any actual compound effects and ruining the assay window[1].

Q: My compound doesn't have any metals in its chemical structure. How is it causing metal interference? A: The interference does not come from the compound's intended chemical structure, but from inorganic impurities carried over from chemical synthesis (e.g., palladium from Suzuki coupling) or leached from the storage plates over time[3][4]. High-throughput screening libraries stored in DMSO for long periods are particularly susceptible to this phenomenon[3][5].

Q: TPEN did not rescue my assay, but I still suspect a false positive. What other mechanisms should I check for? A: If metal displacement is ruled out, your compound may be a Pan-Assay Interference Compound (PAINS)[7]. These act via redox cycling (generating


), thiol reactivity, or colloidal aggregation[8][9]. We recommend orthogonal self-validating checks:
  • Redox Check: Run the assay with and without a strong reducing agent like DTT[4].

  • Aggregation Check: Add a non-ionic detergent (e.g., 0.01% Triton X-100) or use Dynamic Light Scattering (DLS) to see if the compound is forming target-sequestering micelles[8][10].

References

  • Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. ACS Medicinal Chemistry Letters.[Link]

  • Be Aware of Aggregators in the Search for Potential Human ecto-5′-Nucleotidase Inhibitors. MDPI.[Link]

  • Can Invalid Bioactives Undermine Natural Product-Based Drug Discovery? Journal of Medicinal Chemistry - ACS Publications.[Link]

  • Assay Interference by Chemical Reactivity. Assay Guidance Manual - NCBI Bookshelf. [Link]

  • PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • High Throughput Screening of 0.5 M Compounds against CRAF using Alpha CETSA®. ResearchGate.[Link]

  • I-PfoP3I: A Novel Nicking HNH Homing Endonuclease Encoded in the Group I Intron of the DNA Polymerase Gene in Phormidium foveolarum Phage Pf-WMP3. PLOS One.[Link]

  • Improving the Sensitivity of a Mn(II)-Specific DNAzyme for Cellular Imaging Sensor through Sequence Mutations. Analytical Chemistry - ACS Publications.[Link]

  • Biophysical methods in early drug discovery. PMC.[Link]

  • Metal-based strategies for the fight against COVID-19. ResearchGate.[Link]

Sources

Technical Support Center: Stability of 3-Hydroxyquinolin-2(1H)-one Derivatives in Aqueous Buffer

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-hydroxyquinolin-2(1H)-one derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the stability of this important chemical scaffold in aqueous buffer solutions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower your experimental success.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and observations encountered during the handling and analysis of 3-hydroxyquinolin-2(1H)-one derivatives.

Q1: My assay results are inconsistent, or I'm observing a loss of compound potency over a short period. Could this be a stability issue?

Yes, inconsistent results and a loss of potency are classic indicators of compound degradation.[1][2] The 3-hydroxyquinolin-2(1H)-one scaffold, while a valuable pharmacophore, can be susceptible to degradation in aqueous solutions.[1] Factors such as pH, light exposure, temperature, and oxidative stress can significantly impact the integrity of your compound, leading to unreliable experimental outcomes.[1][3] It is always recommended to prepare fresh solutions for sensitive assays or to conduct thorough stability validation for your specific storage and experimental conditions.[2]

Q2: What are the primary factors that influence the stability of 3-hydroxyquinolin-2(1H)-one derivatives?

The stability of these derivatives is primarily governed by four key factors:

  • pH: The pH of the aqueous buffer is a critical determinant of stability.[1][3] The quinolinone ring contains an amide bond susceptible to both acid and base-catalyzed hydrolysis, which would lead to the opening of the heterocyclic ring.[4] Furthermore, the phenolic hydroxyl group's ionization state is pH-dependent, which can alter the molecule's susceptibility to oxidation.[3]

  • Light: Many quinoline-based compounds are photosensitive and can degrade upon exposure to UV or even ambient laboratory light.[1][3] This photodegradation can lead to the formation of various byproducts, including further hydroxylated species.[1]

  • Temperature: As with most chemical reactions, elevated temperatures accelerate the rate of degradation.[1] Storing stock solutions and experimental samples at appropriate, controlled temperatures (e.g., refrigerated or frozen) is crucial for minimizing degradation.[1]

  • Oxidation: The 3-hydroxyquinolin-2(1H)-one structure can be susceptible to oxidation, particularly in the presence of dissolved oxygen, metal ions, or oxidizing agents.[1][3] The electron-rich aromatic system and the phenolic hydroxyl group are potential sites for oxidative reactions.[3]

Q3: I've noticed a color change in my stock solution, from colorless to yellow or brown. What does this signify?

Discoloration is a common visual indicator of degradation for quinoline compounds.[1] This change is often attributable to photodegradation or oxidation, which can generate highly conjugated, colored byproducts.[1] If you observe a color change, it is a strong sign that the integrity of your compound is compromised, and the solution should be discarded and prepared fresh. Storing solutions in amber vials or wrapped in aluminum foil is a critical preventative measure.[1]

Q4: How do different substituents on the quinolinone ring affect the stability of the molecule?

The nature and position of substituents can significantly modulate the stability of the core structure.

  • Electron-Donating Groups (EDGs): Groups like alkyl or alkoxy moieties can increase the electron density of the aromatic system, potentially making it more susceptible to oxidation but could stabilize certain intermediates.[5]

  • Electron-Withdrawing Groups (EWGs): Groups such as halogens (e.g., bromo, chloro) or nitro groups decrease the electron density of the ring.[5] This can make the molecule less prone to oxidation but may influence the lability of other parts of the structure.

  • N1-Substitution: Alkylation or arylation at the N1 position of the quinolinone ring can impact stability. For instance, an N-methyl group might alter the molecule's conformation and electronic properties, influencing its degradation profile compared to the N-unsubstituted parent compound.[6]

The precise effect is highly context-dependent, and stability must be assessed on a case-by-case basis for each new derivative.

Q5: I am not observing any degradation in my initial forced degradation screen. What should I do?

If initial stress conditions (e.g., room temperature incubation in 0.1 M HCl/NaOH) do not yield significant degradation, the conditions should be made more aggressive.[4] Consider increasing the temperature (e.g., 60-80°C), extending the incubation time, or using more concentrated stress agents (e.g., higher concentrations of acid, base, or hydrogen peroxide).[1][4] The goal of forced degradation is to achieve 5-20% degradation to ensure that the analytical method is truly stability-indicating.

Troubleshooting and Experimental Workflows

This section provides logical frameworks and detailed protocols to systematically investigate and mitigate stability issues.

Logical Troubleshooting Flowchart

When faced with suspected compound instability, a systematic approach is crucial. The following flowchart provides a decision-making framework to diagnose and solve the problem.

G start Inconsistent Assay Results or Suspected Degradation check_fresh Prepare Fresh Solution & Re-run Assay (Protect from Light, Use High-Purity Buffer) start->check_fresh results_ok Problem Solved: Original solution was degraded. Review storage/handling procedures. check_fresh->results_ok Results Consistent results_bad Problem Persists: Instability is rapid under experimental conditions. check_fresh->results_bad Results Still Inconsistent forced_degradation Perform Forced Degradation Study (Acid, Base, Peroxide, Heat, Light) results_bad->forced_degradation analyze_hplc Analyze Stressed Samples with Stability-Indicating HPLC Method forced_degradation->analyze_hplc no_degradation No Degradation Peaks Observed: Compound is stable under tested conditions. Re-evaluate assay parameters. analyze_hplc->no_degradation No Degradants degradation_peaks Degradation Peaks Observed analyze_hplc->degradation_peaks Degradants Detected identify_conditions Identify Specific Stress Condition(s) Causing Degradation degradation_peaks->identify_conditions mitigate Mitigate Instability: - Adjust Buffer pH - Use Amber Vials - Add Antioxidant (e.g., Ascorbic Acid) - Work at Lower Temperature identify_conditions->mitigate validate_mitigation Validate Mitigation Strategy: Re-run assay with stabilized solution. mitigate->validate_mitigation end Experimental Protocol Optimized validate_mitigation->end

Caption: Troubleshooting workflow for stability issues.

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This study is essential to identify potential degradation pathways and to develop a stability-indicating analytical method.[3][4]

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of your 3-hydroxyquinolin-2(1H)-one derivative in a suitable organic solvent (e.g., acetonitrile or methanol) where it is highly soluble and stable.

2. Application of Stress Conditions:

  • For each condition, mix an aliquot of the stock solution with the stressor solution, typically in a 1:1 ratio, to achieve a final compound concentration of ~0.5 mg/mL. Include a control sample diluted with water/buffer stored under ambient conditions.

  • Acid Hydrolysis: Mix with 0.1 M HCl. Incubate at 60°C.[1]

  • Base Hydrolysis: Mix with 0.1 M NaOH. Incubate at 60°C.[1]

  • Oxidative Degradation: Mix with 3% hydrogen peroxide (H₂O₂). Keep at room temperature.[1][3]

  • Thermal Degradation: Dilute the stock solution with your typical aqueous buffer. Place in a temperature-controlled oven at 60-80°C.[1] For solid-state thermal stability, place the neat powder in the oven.[1][3]

  • Photolytic Degradation: Expose the solution (in a chemically inert, transparent container) to a light source providing an overall illumination of not less than 1.2 million lux hours and a near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][7] A control sample must be wrapped in aluminum foil and kept alongside the exposed sample.[3][7]

3. Sampling and Analysis:

  • Withdraw samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[1]

  • Crucial Step: Before HPLC analysis, neutralize the acidic and basic samples (e.g., with an equivalent amount of 0.1 M NaOH or 0.1 M HCl, respectively) to prevent damage to the HPLC column.[1]

  • Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Caption: Experimental workflow for forced degradation studies.

Protocol 2: Development of a Stability-Indicating HPLC Method

A stability-indicating method is one that can accurately quantify the active compound in the presence of its degradation products, excipients, and impurities.[1][8]

1. HPLC System and Initial Conditions:

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common and effective starting point for quinolinone derivatives.[1][9]

  • Mobile Phase: Begin with a simple gradient.

    • Solvent A: 0.1% Formic Acid or Phosphoric Acid in Water (to ensure sharp peaks).

    • Solvent B: Acetonitrile or Methanol.

    • Gradient: Start with a low percentage of Solvent B (e.g., 10%) and ramp up to a high percentage (e.g., 90%) over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: Use a Photodiode Array (PDA) or Diode Array Detector (DAD) to monitor at multiple wavelengths. This is crucial for assessing peak purity and identifying the optimal detection wavelength for the parent compound and any degradants.

2. Method Optimization and Validation:

  • Specificity: Inject the stressed samples from the forced degradation study (Protocol 1). The method is considered specific if the degradation product peaks are well-resolved from the parent compound peak (Resolution > 2).

  • Linearity: Prepare a series of dilutions of your compound and inject them to create a calibration curve. The method should be linear over the expected concentration range (Correlation coefficient R² > 0.999).[9]

  • Accuracy & Precision: Perform recovery studies by spiking a known amount of your compound into a blank matrix. Precision is assessed by repeatedly injecting the same sample. Relative Standard Deviation (RSD) should typically be < 2%.[8]

  • Peak Purity Analysis: Use the PDA detector software to assess the peak purity of the parent compound in the presence of its degradation products. This confirms that no degradant peaks are co-eluting.

Data Summary Table

The following table summarizes the expected stability profile and recommended handling for 3-hydroxyquinolin-2(1H)-one derivatives based on general principles for quinoline compounds.

ConditionExpected StabilityRecommended Action & Rationale
Aqueous Buffer (pH 5-7) ModerateUse freshly prepared solutions. Buffer maintains a stable pH, but hydrolysis can still occur over time.
Acidic Buffer (pH < 4) Low to ModerateSusceptible to acid-catalyzed hydrolysis.[1] Neutralize samples before HPLC analysis to protect the column.
Alkaline Buffer (pH > 8) LowSusceptible to base-catalyzed hydrolysis of the amide bond.[4] The phenoxide form may be more prone to oxidation.
Exposure to Light LowPhotolabile.[1][3] Store all solids and solutions in amber containers or wrapped in foil to prevent photodegradation.
Elevated Temperature (>40°C) LowDegradation rates increase with temperature.[1] Store stock solutions at 4°C (short-term) or -20°C to -80°C (long-term).
Presence of Oxidants Low to ModerateSusceptible to oxidation.[1][3] Use degassed buffers and consider adding an antioxidant like ascorbic acid for specific applications.

By understanding the inherent stability characteristics of the 3-hydroxyquinolin-2(1H)-one scaffold and employing these systematic troubleshooting and validation protocols, researchers can ensure the integrity of their compounds and the reliability of their experimental data.

References

  • An In-depth Technical Guide to the Solubility and Stability of 7-(prop-1-en-1-yl)quinolin-8-ol - Benchchem.
  • Technical Support Center: Stability of Quinoline Compounds in Aqueous Solutions - Benchchem.
  • A REVIEW ON QUINOLINE AND ITS DERIVATIVES - Novelty Journals. (2022-06-20).
  • Synthesis and Evaluation of 4-Hydroxy Quinolinone Derivatives as Antioxidants of Lubricating Grease - Scientific Research Publishing.
  • Quinoline Derivatives with Different Functional Groups: Evaluation of Their Catecholase Activity - MDPI. (2022-11-18).
  • Quinoline Derivatives Thermodynamic Properties during Phase Trans - Longdom Publishing.
  • 3-HYDROXY-QUINOLIN-2(1H)-ONES,A USEFUL SCAFFOLD:SYNTHESIS AND BIOLOGICAL EVALUATION - ULisboa.
  • Impact of Active Chlorines and •OH Radicals on Degradation of Quinoline Using the Bipolar Electro-Fenton Process - MDPI. (2021-01-07).
  • Technical Support Center: 2,3-Dihydro-2-phenyl-4(1H)-quinolinone Degradation Pathways - Benchchem.
  • Pathway proposed for the degradation of quinoline: (1) 2-oxo-1,2-dihydroquinoline - ResearchGate.
  • Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view - Academia.edu.
  • 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease - PMC.
  • Chemical structures of 3-hydroxyquinolin-2(1H)-one (3HQ) derivatives... - ResearchGate.
  • 3-Hydroxyquinolin-2(1H)-one | C9H7NO2 | CID 818159 - PubChem.
  • stability-indicating hplc method: Topics by Science.gov.
  • Application Notes and Protocols: Derivatization of 6-Bromo-3-hydroxyquinolin-2(1H)-one for Biological Screening - Benchchem.
  • Vistas in the domain of 3-acetyl-4-hydroxy-2-quinolinone derivatives (AHQ) and their applications - RSC Publishing. (2025-06-04).
  • (PDF) Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view - ResearchGate. (2018-12-22).
  • Design, synthesis, antiproliferative assessments, and computational studies of new quinolin-2(1H)-ones as dual EGFR/HER-2 inhibitors - Frontiers. (2025-09-16).
  • Separation of hydroxyquinolines by high-performance liquid chromatography - PubMed.
  • A Stability Indicating Reverse Phase High Performance Liquid Chromatography Method for Simultaneous Estimation of Allantoin, Hydroquinone and - Semantic Scholar.
  • Chromatographic methods for simultaneous determination of diiodohydroxyquinoline and Metronidazole in their binary mixture - SciSpace.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products - EMA.

Sources

Validation & Comparative

1H NMR Characterization of 3-Hydroxy vs. 4-Hydroxy Quinolinone Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction to Quinolinone Regioisomers

Quinolinone scaffolds are privileged structures in medicinal chemistry and drug discovery. Specifically, 4-hydroxyquinolin-2(1H)-one derivatives are extensively studied as potent DNA gyrase B-targeted antibacterial agents[1], while 3-hydroxyquinolin-2(1H)-one derivatives have shown significant promise as pharmacological chaperones and modulators of human phenylalanine hydroxylase[2].

Distinguishing between these two regioisomers during synthetic workflows is a critical analytical checkpoint. Because they possess identical molecular weights and similar functional groups, mass spectrometry and infrared spectroscopy often yield ambiguous comparisons. However, Proton Nuclear Magnetic Resonance (1H NMR) spectroscopy provides a definitive, objective method for differentiation based on the distinct electronic environments of their isolated heterocyclic protons (H-3 vs. H-4).

Mechanistic Causality: Electronic Effects on Chemical Shifts

To understand the 1H NMR spectra of these isomers, one must analyze the causality behind their electron density distributions. The chemical shift (δ) of the isolated proton on the heterocyclic ring is governed by resonance delocalization and inductive effects.

  • 4-Hydroxyquinolin-2(1H)-one (H-3 Proton): In this isomer, the hydroxyl group is located at the C-4 position. The oxygen lone pairs donate electron density into the ring via resonance, creating an enamine/enol-like conjugated system. This resonance strongly pushes electron density onto the C-3 carbon. Consequently, the H-3 proton is highly shielded and typically resonates upfield as a sharp singlet at δ 5.80 – 6.10 ppm [3].

  • 3-Hydroxyquinolin-2(1H)-one (H-4 Proton): Here, the hydroxyl group is at C-3, leaving the H-4 proton isolated. The H-4 position is

    
     to the electron-withdrawing C-2 carbonyl group. Through resonance and inductive withdrawal by the 
    
    
    
    -unsaturated amide system, electron density is pulled away from C-4. This deshielding effect shifts the H-4 singlet significantly downfield to δ 6.80 – 7.50 ppm [4].

NMR_Shifts cluster_4OH 4-Hydroxyquinolin-2(1H)-one cluster_3OH 3-Hydroxyquinolin-2(1H)-one A1 C-4 Hydroxyl Group (Electron Donating) A2 Resonance Delocalization (Enamine/Enol System) A1->A2 A3 Increased Electron Density at C-3 A2->A3 A4 H-3 Proton Shielded δ 5.8 - 6.1 ppm A3->A4 B1 C-2 Carbonyl Group (Electron Withdrawing) B2 β-Position Inductive & Resonance Effects B1->B2 B3 Decreased Electron Density at C-4 B2->B3 B4 H-4 Proton Deshielded δ 6.8 - 7.5 ppm B3->B4

Logical flow of electronic effects dictating the 1H NMR chemical shifts of quinolinone isomers.

Comparative 1H NMR Data

The following table summarizes the expected 1H NMR chemical shifts for the core protons of both isomers. Data is standardized for spectra acquired in DMSO-d6.

Proton Environment4-Hydroxyquinolin-2(1H)-one3-Hydroxyquinolin-2(1H)-oneMultiplicityIntegration
Heterocyclic Singlet ~ 5.80 - 6.10 ppm (H-3) ~ 6.80 - 7.50 ppm (H-4) Singlet (s)1H
Aromatic Protons 7.10 - 7.90 ppm7.10 - 7.90 ppmm, d, t4H
Hydroxyl (OH) 11.00 - 12.00 ppm10.50 - 11.50 ppmBroad (br s)1H
Amide (NH) 11.50 - 12.50 ppm11.50 - 12.50 ppmBroad (br s)1H

Note: The exact chemical shifts of the aromatic, OH, and NH protons will vary slightly depending on concentration, temperature, and peripheral ring substitutions, but the H-3/H-4 singlet differential remains a robust diagnostic marker[3][4].

Experimental Protocol: Self-Validating NMR Acquisition

To ensure the reliability of the comparative data, the NMR acquisition must be executed as a self-validating system. The following protocol guarantees that the observed chemical shifts are artifacts of the molecule's electronic structure rather than solvent interactions or poor relaxation.

Step 1: Sample Preparation

  • Action: Dissolve 5–10 mg of the purified quinolinone compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6, 99.9% D).

  • Causality: Quinolinone derivatives exhibit strong intermolecular hydrogen bonding, making them poorly soluble in CDCl3. DMSO-d6 disrupts these hydrogen bonds, ensuring complete dissolution and sharpening the exchangeable NH and OH signals.

Step 2: Instrument Tuning & Shimming

  • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe specifically to the 1H frequency. Lock the magnetic field to the deuterium signal of DMSO-d6 and perform gradient shimming.

  • Causality: Precise shimming guarantees a highly homogeneous magnetic field. This is critical to ensure that the diagnostic H-3 or H-4 peak resolves as a sharp, unambiguous singlet rather than a broadened artifact.

Step 3: Parameter Optimization

  • Action: Set the pulse angle to 30°–90°. Crucially, set the relaxation delay (D1) to at least 2.0 seconds. Acquire 16 to 64 scans.

  • Causality: A sufficient relaxation delay ensures that all protons—especially the slowly relaxing quaternary-like exchangeable protons (NH, OH)—fully return to equilibrium between pulses. This self-validates the spectrum by ensuring the integration of the diagnostic singlet is exactly 1.0 relative to the aromatic protons.

Step 4: Processing and Referencing

  • Action: Apply a 0.3 Hz exponential line-broadening function prior to Fourier Transformation. Phase and baseline correct the spectrum manually.

  • Validation: Reference the spectrum internally to the residual DMSO-d6 pentet at exactly δ 2.50 ppm . Proper referencing is the final validation step that ensures the absolute chemical shift values of the H-3/H-4 singlets can be accurately compared against literature benchmarks.

References

  • BiCl3-catalyzed green synthesis of 4-hydroxy-2-quinolone analogues under microwave irradi
  • Discovery of N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides as DNA gyrase B-targeted antibacterial agents. PMC.
  • Modulation of Human Phenylalanine Hydroxylase by 3-Hydroxyquinolin-2(1H)-One Derivatives.
  • Elucidating the Molecular Architecture of 6-Bromo-3-hydroxyquinolin-2(1H)-one: A Technical Guide. Benchchem.

Sources

A Comparative Guide to the X-ray Crystal Structure Analysis of 3-Hydroxyquinolin-2-one Binding Modes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The 3-hydroxyquinolin-2-one scaffold is a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities, including potent enzyme inhibition.[1] Its ability to interact with various biological targets makes it a valuable starting point for the design of novel therapeutics. Understanding the precise binding modes of these compounds at an atomic level is crucial for structure-based drug design and lead optimization. X-ray crystallography stands as a powerful and definitive technique for elucidating these interactions.[2][3]

This guide provides an in-depth comparison of the binding modes of 3-hydroxyquinolin-2-one derivatives, supported by experimental data from X-ray crystal structures. We will explore how this versatile scaffold interacts with different enzyme active sites and discuss the key experimental considerations for obtaining high-resolution structural information.

Unveiling Diverse Binding Mechanisms: A Tale of Two Enzymes

The remarkable therapeutic potential of the 3-hydroxyquinolin-2-one scaffold lies in its chemical architecture, which allows for diverse interaction patterns with protein targets. To illustrate this, we will compare the crystallographically determined binding modes of two distinct classes of enzymes: a viral endonuclease and a human metabolic enzyme.

Case Study 1: Metal-Mediated Inhibition of Influenza A Endonuclease

Influenza A virus relies on a unique "cap-snatching" mechanism for the transcription of its genome, a process carried out by the viral PA endonuclease. This enzyme is a prime target for antiviral drug development.[1] Several 3-hydroxyquinolin-2-one derivatives have been identified as potent inhibitors of this endonuclease.[4][5]

An X-ray crystal structure of 7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-one in complex with the influenza A endonuclease revealed a fascinating metal-chelating binding mode.[4][5] The inhibitor positions itself in the active site to coordinate with two essential metal ions, typically manganese or magnesium, which are critical for the enzyme's catalytic activity. This chelation effectively sequesters the metal cofactors, rendering the enzyme inactive.

The key interactions observed in the crystal structure include:

  • Bidentate Chelation: The 3-hydroxyl and 2-carbonyl groups of the quinolinone core form a bidentate chelation with the two metal ions in the active site.

  • Hydrogen Bonding: The 3-hydroxyl group also forms a crucial hydrogen bond with the side chain of a lysine residue (Lys134), further anchoring the inhibitor in the active site.[5]

This binding mode highlights the importance of the 3-hydroxy-2-one motif for metal-dependent enzyme inhibition.

Case Study 2: Competitive Inhibition of Human D-Amino Acid Oxidase (DAAO)

Human D-amino acid oxidase (DAAO) is a flavoenzyme that plays a role in the metabolism of D-serine, a neuromodulator.[6][7] Inhibitors of DAAO are being investigated for the treatment of schizophrenia and other neurological disorders. High-throughput screening identified 3-hydroxyquinolin-2(1H)-one as a potent inhibitor of human DAAO.[8]

The co-crystal structure of 3-hydroxyquinolin-2(1H)-one with human DAAO (PDB code: 3G3E) revealed a competitive binding mode, where the inhibitor occupies the active site and mimics the binding of the native substrate.[1][8] Unlike the metal chelation observed with the influenza endonuclease, the interaction with DAAO is primarily driven by a network of hydrogen bonds and hydrophobic interactions.

The key interactions in the DAAO active site include:

  • Hydrogen Bonding Network: The 3-hydroxyl and 2-carbonyl groups, along with the N1-hydrogen, form multiple hydrogen bonds with active site residues and a key water molecule.

  • Aromatic Stacking: The quinolinone ring system engages in favorable aromatic stacking interactions with the flavin adenine dinucleotide (FAD) cofactor.

This binding mode demonstrates the scaffold's ability to act as a substrate mimic, effectively blocking the active site from endogenous ligands.

Quantitative Comparison of Inhibitory Potency

The different binding modes of 3-hydroxyquinolin-2-one derivatives translate to varying inhibitory potencies against their respective targets. The following table summarizes the reported IC50 values for representative compounds.

CompoundTarget EnzymeIC50 ValueReference
7-(p-fluorophenyl)-3-hydroxyquinolin-2(1H)-oneInfluenza A Endonuclease>10 µM (for related compounds)[5]
3-Hydroxyquinolin-2(1H)-oneHuman D-Amino Acid Oxidase4 nM[6]
6-methyl-3-hydroxyquinolin-2(1H)-oneHuman D-Amino Acid Oxidase197 nM[9]

Note: Direct comparison of IC50 values should be done with caution due to potential variations in assay conditions.

Experimental Protocols for X-ray Crystal Structure Analysis

Obtaining high-resolution crystal structures of protein-ligand complexes is a multi-step process that requires careful optimization. The two primary methods for preparing crystals for diffraction experiments are co-crystallization and crystal soaking.[2][3][10]

Co-crystallization Workflow

In this method, the purified protein is mixed with the ligand before crystallization trials are initiated. This is often the preferred method when the ligand induces a significant conformational change in the protein upon binding.

Caption: Workflow for co-crystallization of a protein-ligand complex.

Detailed Protocol for Co-crystallization:

  • Protein and Ligand Preparation:

    • Ensure the target protein is purified to >95% homogeneity.

    • Prepare a concentrated stock solution of the 3-hydroxyquinolin-2-one derivative, typically in an organic solvent like DMSO.[11]

  • Complex Formation:

    • Mix the protein and ligand solutions at a specific molar ratio (e.g., 1:3, 1:5, or 1:10).[11] The optimal ratio may need to be determined empirically.

    • Incubate the mixture for a sufficient time (e.g., 30 minutes to overnight) at a controlled temperature (e.g., 4°C or room temperature) to allow for complex formation.[12]

  • Crystallization Screening:

    • Set up crystallization trials using the vapor diffusion method (sitting or hanging drop) with various commercial or custom-made screens.

    • The drops typically consist of a 1:1 ratio of the protein-ligand complex and the reservoir solution.

  • Crystal Optimization and Harvesting:

    • Once initial crystal hits are identified, optimize the crystallization conditions (e.g., precipitant concentration, pH, additives) to obtain diffraction-quality crystals.

    • Carefully harvest the crystals and transfer them to a cryoprotectant solution before flash-cooling in liquid nitrogen.

  • Data Collection and Structure Determination:

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement or other phasing methods.

    • Refine the atomic model against the experimental data to obtain the final structure.

Crystal Soaking Workflow

In this alternative approach, the ligand is introduced to pre-formed crystals of the apo-protein. This method is generally simpler and requires less protein, but it is not always successful, especially if the ligand binding site is not accessible in the crystal lattice.[2]

Caption: Workflow for soaking a ligand into a pre-formed protein crystal.

Detailed Protocol for Crystal Soaking:

  • Apo-Protein Crystallization:

    • Grow high-quality crystals of the target protein in the absence of the ligand.

  • Preparation of Soaking Solution:

    • Prepare a solution containing the 3-hydroxyquinolin-2-one derivative at a concentration significantly higher than its binding affinity (Kd or Ki).

    • The soaking solution should be based on the crystallization mother liquor and ideally contain a cryoprotectant.

  • Soaking:

    • Carefully transfer an apo-crystal into the soaking solution.

    • The soaking time can vary from minutes to hours and needs to be optimized to allow for ligand diffusion into the crystal without causing crystal damage.

  • Harvesting and Data Collection:

    • Directly harvest the soaked crystal from the soaking solution and flash-cool it in liquid nitrogen.

    • Proceed with X-ray diffraction data collection and structure determination as described for the co-crystallization method.

Alternative and Complementary Techniques

While X-ray crystallography provides unparalleled atomic-level detail of binding modes, other techniques can offer complementary information and are sometimes more suitable depending on the research question and the nature of the protein-ligand system.

TechniquePrincipleAdvantagesDisadvantages
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures changes in the magnetic properties of atomic nuclei upon ligand binding.Provides information on binding in solution, dynamics, and can identify binding sites without the need for crystals.Requires larger amounts of protein, is limited to smaller proteins, and provides lower resolution structures than crystallography.
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during a binding event.Directly measures binding affinity (Kd), stoichiometry, and thermodynamic parameters (enthalpy and entropy).Requires relatively large amounts of pure protein and ligand, and does not provide structural information.
Surface Plasmon Resonance (SPR) Detects changes in the refractive index at a sensor surface upon ligand binding to an immobilized protein.Provides real-time kinetics of binding and dissociation, and requires small amounts of protein.The protein needs to be immobilized, which can sometimes affect its activity, and it does not provide structural information.
Computational Docking Uses computer algorithms to predict the preferred binding orientation of a ligand to a protein.Fast and cost-effective for screening large compound libraries and generating binding hypotheses.Predictions need to be validated by experimental methods as they can be inaccurate.

Conclusion

The 3-hydroxyquinolin-2-one scaffold represents a versatile platform for the development of potent and selective inhibitors for a range of biological targets. X-ray crystallography has been instrumental in revealing the diverse binding modes of these compounds, from metal chelation in viral endonucleases to competitive inhibition in human metabolic enzymes. This detailed structural understanding is invaluable for guiding the rational design of next-generation therapeutics. By combining high-resolution structural data with quantitative binding assays and other biophysical techniques, researchers can accelerate the journey from a promising chemical scaffold to a clinically effective drug.

References

  • 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease - PMC. (2013). National Center for Biotechnology Information. [Link]

  • Principles and Experimental Methodologies on Protein-Ligand Binding - Longdom Publishing. (2023). Longdom Publishing. [Link]

  • Studying Protein–Ligand Interactions Using X-Ray Crystallography. (n.d.). SpringerLink. [Link]

  • Discovery, SAR, and pharmacokinetics of a novel 3-hydroxyquinolin-2(1H)-one series of potent D-amino acid oxidase (DAAO) inhibitors. (2009). PubMed. [Link]

  • 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease. (2013). PubMed. [Link]

  • Crystallization of Protein-Ligand Complexes - Hampton Research. (2020). Hampton Research. [Link]

  • 3-Hydroxyquinolin-2(1H)-ones As Inhibitors of Influenza A Endonuclease - PMC. (2013). National Center for Biotechnology Information. [Link]

  • Studying protein-ligand interactions using X-ray crystallography. (n.d.). PubMed. [Link]

  • 3-Hydroxyquinolin-2(1H)-one | C9H7NO2 | CID 818159 - PubChem. (n.d.). PubChem. [Link]

  • BindingDB BDBM31158 3-hydroxyquinolin-2(1H)-one, 12. (n.d.). BindingDB. [Link]

  • Protein X-ray Crystallography: Basic principles. (n.d.). Proteopedia. [Link]

  • Synthesis and evaluation of 3-hydroxyquinolin-2(1H)-one derivatives as inhibitors of tyrosinase | Request PDF. (2026). ResearchGate. [Link]

  • Structural and computational study on inhibitory compounds for endonuclease activity of influenza virus polymerase. (n.d.). KEK. [Link]

  • 3-hydroxyquinolin-2(1H)-one, 17 | C11H11NO2 | CID 44157569 - PubChem. (n.d.). PubChem. [Link]

  • Synthesis and chemical transformations of 3-acetyl-4-hydroxyquinolin-2(1H)-one and its N-substituted derivatives: bird's eye view. (2018). ResearchGate. [Link]

  • BindingDB BDBM31158 3-hydroxyquinolin-2(1H)-one, 12. (n.d.). BindingDB. [Link]

  • Design, Synthesis, and Computational Evaluation of 3,4-Dihydroquinolin-2(1H)-One Analogues as Potential VEGFR2 Inhibitors in Glioblastoma Multiforme. (2025). MDPI. [Link]

  • The Therapeutic Potential of D-Amino Acid Oxidase (DAAO) Inhibitors - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Crystallization of protein–ligand complexes - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • Structural and Biochemical Basis for Development of Influenza Virus Inhibitors Targeting the PA Endonuclease | PLOS Pathogens. (2012). PLOS Pathogens. [Link]

  • Characterization of human D-amino acid oxidase - CORE. (2006). CORE. [Link]

  • D Amino Acid Oxidase: Structure, Catalytic Mechanism, and Practical Application. (n.d.). SpringerLink. [Link]

Sources

Comparative Guide: Mass Spectrometry Profiling of Dichloro-quinolinone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Mass Spectrometry Fragmentation Patterns of Dichloro-quinolinones Content Type: Publish Comparison Guide

Executive Summary

Dichloro-quinolinones are critical pharmacophores in the development of antipsychotics (e.g., aripiprazole derivatives) and anticancer agents. However, their structural elucidation is complicated by the existence of positional isomers—specifically, the distinction between substitution on the heterocyclic ring (e.g., 3,4-dichloro) versus the benzenoid ring (e.g., 6,8-dichloro).

This guide provides a technical comparison of fragmentation behaviors under Electron Ionization (EI) and Electrospray Ionization (ESI-MS/MS) .[1] It details specific spectral fingerprints, isotopic clusters, and mechanistic pathways to enable precise structural assignment without reliance on NMR alone.

Isotopic Fingerprinting: The Chlorine Signature

Before analyzing fragmentation, the molecular ion (


 or 

) must be validated via its isotopic cluster. Dichloro-quinolinones (

, MW

213) exhibit a distinct 9:6:1 intensity ratio due to the

and

isotopes.
Ion Speciesm/z (Nominal)Relative Intensity (Theoretical)Origin
M 213100%

M+2 215~65%

M+4 217~10%

Analyst Note: Deviation from this ratio (>10% variance) suggests co-eluting impurities or H/D exchange artifacts in protic solvents.

Technique Comparison: EI vs. ESI-CID

The choice of ionization method dictates the observable fragmentation landscape.

FeatureElectron Ionization (EI) ESI-MS/MS (CID)
Energy Regime Hard (~70 eV)Soft (Collision Induced Dissociation)
Primary Ion Radical Cation (

)
Protonated Molecule (

)
Key Utility Fingerprinting: Reveals deep skeletal rearrangements and radical losses.Sensitivity: Best for trace analysis; fragmentation requires optimized collision energy (CE).
Dominant Pathway Radical-site initiated cleavage (e.g.,

-cleavage).
Charge-remote fragmentation & neutral losses.[2]
Limit of Detection Nanogram rangePicogram range
Fragmentation Mechanisms & Pathways

The fragmentation of the quinolinone core is driven by the stability of the aromatic system and the lability of the amide bond.

Pathway A: The Lactam Degradation (Neutral Loss of CO)

The most diagnostic pathway for 2-quinolinones is the expulsion of carbon monoxide (CO, 28 Da) from the lactam ring.

  • Mechanism: The molecular ion undergoes ring contraction, expelling the carbonyl carbon to form an indole-like radical cation.

  • Observation: Transition from

    
    .
    
Pathway B: Radical Halogen Loss
  • Mechanism: Direct cleavage of the C-Cl bond.

  • Specificity:

    • Benzenoid Cl (e.g., 6,8-dichloro): Stronger C-Cl bond; loss is sequential and slower.

    • Heterocyclic Cl (e.g., 3-chloro): Weaker bond due to proximity to the carbonyl (alpha-position); rapid loss of Cl• observed.

Pathway C: Retro-Diels-Alder (RDA)

While less common in fully aromatic systems, reduced quinolinones (dihydro-) exhibit RDA. In fully aromatic dichloro-quinolinones, this manifests as HCN elimination (


) following the initial CO loss.
Isomer Differentiation Strategy

Distinguishing Heterocyclic Substitution (3,4-dichloro) from Benzenoid Substitution (5,7- or 6,8-dichloro) is the primary analytical challenge.

Case Study: 3,4-Dichloro vs. 6,8-Dichloro-2(1H)-quinolinone
Diagnostic Feature3,4-Dichloro (Heterocyclic) 6,8-Dichloro (Benzenoid)
Molecular Ion Stability Low: Steric strain between Cl(3) and Carbonyl oxygen destabilizes

.
High: Aromatic stabilization preserves

as the base peak.
[M-Cl]+ Intensity High: The C3-Cl bond is labile; rapid formation of

.
Low/Moderate: C-Cl bonds on the benzene ring are robust.
[M-CO]+ Intensity Moderate: Competitive with Cl loss.Very High: Ring contraction is the dominant first step.
Ortho Effect Cl at C3 interacts with C2=O, promoting unique

fragments.
Absent.
Visualizing the Pathways

The following diagram illustrates the primary fragmentation cascade for a generic dichloro-quinolinone, highlighting the bifurcation between CO loss and Cl radical loss.

FragmentationPathway M Molecular Ion (M+•) m/z 213 (100%) M_CO [M - CO]+• Ring Contraction m/z 185 M->M_CO - CO (28 Da) (Dominant in Benzenoid Isomers) M_Cl [M - Cl]+ m/z 178 M->M_Cl - Cl• (35 Da) (Dominant in Heterocyclic Isomers) M_CO_Cl [M - CO - Cl]+ m/z 150 M_CO->M_CO_Cl - Cl• M_CO_HCN [M - CO - HCN]+• m/z 158 M_CO->M_CO_HCN - HCN (27 Da) M_Cl_CO [M - Cl - CO]+ m/z 150 M_Cl->M_Cl_CO - CO M_Cl_CO->M_CO_Cl Resonance Convergence

Figure 1: Divergent fragmentation pathways for dichloro-quinolinones. Blue path indicates ring contraction (stable isomers); Red path indicates halogen lability (unstable isomers).

Experimental Protocols
Protocol A: Sample Preparation for Direct Infusion (ESI)
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO.

  • Dilution: Dilute 10 µL of stock into 990 µL of Methanol:Water (50:50) + 0.1% Formic Acid.

    • Why Formic Acid? Promotes protonation (

      
      ) for ESI positive mode.
      
  • Filtration: Pass through a 0.22 µm PTFE filter to remove particulates that cause source arcing.

Protocol B: GC-MS Acquisition (EI)
  • Inlet Temp: 280°C (Ensure complete volatilization of the lactam).

  • Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane).

  • Gradient: 100°C (1 min hold)

    
     20°C/min 
    
    
    
    300°C (5 min hold).
  • Ion Source: 230°C, 70 eV.

  • Data Analysis: Extract Ion Chromatograms (EIC) for m/z 213, 215, and 185.

References
  • Differentiation of isomeric 2-aryldimethyltetrahydro-5-quinolinones by electron ionization and electrospray ionization mass spectrometry. Source: PubMed (National Institutes of Health) URL:[Link]

  • Electron impact mass spectral fragmentation of 2-chloro-quinolinone derivatives. Source: Rapid Communications in Mass Spectrometry URL:[Link]

  • Fragmentation patterns in the mass spectra of organic compounds (General Mechanisms). Source: ChemGuide URL:[Link]

Sources

Comparative Guide: Validating Active Site Metal Coordination of Quinolinone Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quinolinone scaffold (and its isosteres like naphthyridinones) represents a privileged pharmacophore in modern drug discovery, particularly for targets involving bivalent metal cations (Mg²⁺, Zn²⁺, Mn²⁺). Prominent examples include HIV Integrase strand transfer inhibitors (INSTIs) and bacterial topoisomerase inhibitors.

The therapeutic efficacy of these molecules hinges on a precise metal-chelation motif —typically a coplanar carbonyl and heteroatom (hydroxyl or nitrogen) that displaces water molecules from the catalytic metal's inner coordination sphere. However, validating this specific binding mode is fraught with experimental artifacts. A "hit" in a biochemical screen does not confirm metal chelation; it could be an allosteric binder or a colloidal aggregator.

This guide objectively compares the three primary methodologies for validating this coordination—Anomalous X-ray Diffraction , Solution NMR (PRE) , and Competition ITC —providing the experimental rigor required to elevate a hit to a lead.

The Chelation Mechanism: What Are We Validating?

Before selecting a method, one must define the structural hypothesis. For quinolinone-based inhibitors (e.g., Raltegravir derivatives or PQS quorum sensing inhibitors), the canonical interaction involves:

  • Monodentate vs. Bidentate Binding: Does the inhibitor occupy one or two coordination sites on the metal?

  • Geometry: Octahedral (Mg²⁺/Mn²⁺) vs. Tetrahedral/Penta-coordinated (Zn²⁺).

  • Stoichiometry: Does the inhibitor bind the metal before the protein (forming a complex that then binds) or does it bind the holo-enzyme?

Visualization: The Validation Workflow

ValidationWorkflow cluster_Biophysical Phase 1: Thermodynamics cluster_Structural Phase 2: Geometry Hit Quinolinone Hit (Biochemical Screen) ITC Competition ITC (Stoichiometry & Enthalpy) Hit->ITC Confirm Direct Binding Xray Anomalous X-ray (Atomic Coordinates) ITC->Xray High Affinity Complex NMR Paramagnetic NMR (Solution Dynamics) ITC->NMR Dynamic/Weak Complex Validated Validated Metal-Chelator Xray->Validated NMR->Validated

Figure 1: Strategic workflow for validating metal coordination. Note that thermodynamic validation (ITC) often precedes structural efforts to save resources on non-specific binders.

Comparative Methodology Analysis

Method A: Anomalous X-ray Crystallography (The Gold Standard)

Standard crystallography often fails to distinguish between Mg²⁺, H₂O, and Na⁺ due to similar electron counts. To conclusively prove a quinolinone is coordinating a specific metal, one must use Anomalous Dispersion .

  • The Principle: Collect diffraction data at the absorption edge of the metal.[1] If the physiological metal (e.g., Mg²⁺) has a weak signal, it is often substituted with Mn²⁺ or Co²⁺ (for Mg²⁺ sites) or Zn²⁺ (native) to generate an anomalous difference map.

  • Best For: Definitive atomic coordinates and bond angles.

  • Limitation: Crystal packing forces can distort the active site, potentially forcing a "chelated" conformation that doesn't exist in solution.

Method B: Solution NMR with Paramagnetic Relaxation Enhancement (PRE)

When crystals are elusive or lattice artifacts are suspected, NMR provides solution-state validation.

  • The Principle: Replace the diamagnetic catalytic metal (e.g., Mg²⁺, Zn²⁺) with a paramagnetic surrogate (Mn²⁺, Co²⁺). The unpaired electrons cause distance-dependent broadening (relaxation) of the inhibitor's protons.

  • The Signal: If the quinolinone coordinates the metal, protons adjacent to the chelating motif (e.g., the H-5 or H-2 positions) will disappear or broaden significantly compared to distal protons.

  • Best For: Validating binding in solution; detecting dynamic "breathing" of the active site.

Method C: Competition Isothermal Titration Calorimetry (ITC)

Direct titration of a potent quinolinone into a metalloenzyme often yields a "step" function (Kd < 10 nM) which is useless for calculating thermodynamic parameters.

  • The Principle: Use Displacement ITC . Pre-bind the enzyme with a weak, known chelator (or substrate mimic). Titrate the quinolinone to displace the weak binder.

  • The Signal: The heat released is the difference between the inhibitor binding and the weak ligand dissociating.

  • Best For: Quantifying the strength of the metal interaction (Enthalpy, ΔH) and proving the inhibitor competes for the metal site rather than an allosteric pocket.

Performance Comparison Matrix

FeatureAnomalous X-rayParamagnetic NMR (PRE)Competition ITC
Primary Output 3D Coordinates (Å)Distance Constraints (r⁻⁶)Kd, ΔH, ΔS, n (Stoichiometry)
Metal Specificity High (via Absorption Edge)High (via Paramagnetism)Medium (Indirect inference)
Physiological Relevance Low (Frozen/Packed)High (Solution state)High (Solution state)
Sample Requirement High (>10 mg pure protein)Medium (Isotope labeling often needed)Medium (unlabeled protein ok)
Throughput LowLowMedium
Cost High (Synchrotron time)High (Instrument time)Low/Medium

Detailed Experimental Protocols

Protocol 1: Anomalous Difference Mapping (X-ray)

Objective: Distinguish the metal ion from water and confirm quinolinone ligation.

  • Crystallization: Co-crystallize the protein-inhibitor complex. Note: Soaking is discouraged for metallo-inhibitors as it often leads to low occupancy or disrupted chelation.

  • Metal Substitution (If necessary): If the native metal is Mg²⁺ (weak anomalous signal), grow crystals in the presence of 5-10 mM MnCl₂. Mn²⁺ is a structural surrogate for Mg²⁺ but has a reachable K-edge (6.5 keV).

  • Data Collection:

    • Perform a fluorescence scan to locate the metal edge.

    • Collect a highly redundant dataset (360° or more) at the peak wavelength of the metal.

  • Processing:

    • Process data preserving Friedel pairs (do not merge I+ and I-).

    • Calculate the Anomalous Difference Fourier Map (

      
      ).[2]
      
    • Validation: The metal position must show a strong peak (>5σ) in the anomalous map. The quinolinone oxygen atoms should lie within 2.0–2.4 Å of this peak.

  • Quality Control: Submit the final model to the CheckMyMetal (CMM) server to validate bond valence sums and geometry.

Protocol 2: 1D ¹H-NMR Paramagnetic Line Broadening

Objective: Rapidly confirm direct metal interaction in solution.

  • Sample Prep: Prepare 500 μM quinolinone inhibitor in deuterated buffer (e.g., d6-DMSO/D2O mix).

  • Control Spectrum: Acquire a standard 1D ¹H-NMR spectrum. Assign the resonances (specifically the protons on the quinolinone ring).

  • Titration:

    • Add MnCl₂ (paramagnetic) in sub-stoichiometric increments (0.01, 0.05, 0.1 equivalents).

    • Note: Do not use Zn²⁺ or Mg²⁺ (diamagnetic) for this specific test.

  • Analysis:

    • Observe the line width of the inhibitor signals.[3]

    • Positive Result: Protons closest to the chelation motif (e.g., positions adjacent to the carbonyl/hydroxyl) will broaden and disappear first due to the

      
       dependence of the paramagnetic relaxation. Distal protons will remain sharp until higher metal concentrations.
      
    • Negative Result: Uniform broadening of all signals indicates non-specific aggregation or solvent viscosity changes, not specific binding.

Critical Signaling Pathway: The "Two-Metal" Trap

Many quinolinone inhibitors (like INSTIs) target enzymes utilizing a two-metal ion catalytic mechanism. Understanding this pathway is crucial for interpreting your data.

TwoMetalMechanism Enzyme Apo-Enzyme (DDE Motif) Holo Holo-Enzyme (Active State) Enzyme->Holo + Mg2+/Mn2+ Metal1 Metal A (Structural) Metal1->Holo Metal2 Metal B (Catalytic) Metal2->Holo Complex Ternary Complex (Enzyme-Metal-Inhibitor) Holo->Complex Chelation (Displaces Water) Inhibitor Quinolinone Inhibitor Inhibitor->Complex DNA Viral/Host DNA Complex->DNA Blocked Access

Figure 2: The Two-Metal Ion mechanism common in Integrases and Polymerases. Quinolinones typically bridge Metal A and Metal B, displacing the catalytic water molecule required for DNA hydrolysis/transfer.

References

  • CheckMyMetal (CMM): A web server for the validation of metal-binding sites in macromolecular structures.[4] Source: Zheng H, et al. Nature Protocols (2014). [Link]

  • Structural basis of second-generation HIV integrase inhibitor action: Detailed analysis of Dolutegravir/Bictegravir binding modes via Cryo-EM and Crystallography. Source: Cook, N.J., et al. Science (2020). [Link]

  • Paramagnetic relaxation enhancement NMR: A tool to probe guest binding and exchange in metallohosts.[3] Source: Beierle, J.N., et al. Nature Communications (2022/PMC Context). [Link] (Contextual reference for PRE methodology).

  • Isothermal Titration Calorimetry of Metal Ions: Protocols for handling metal-protein interactions, including displacement methods.[5] Source: Grossoehme, N.E., et al. Annual Review of Biophysics (Methodology reference). [Link]

  • Anomalous Signals for Element Identification: Using X-ray anomalous dispersion to identify metal ions.[2][6] Source: IUCr Journals. [Link]

Sources

Safety Operating Guide

Personal protective equipment for handling 5,7-dichloro-3-hydroxyquinolin-2(1H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

5,7-dichloro-3-hydroxyquinolin-2(1H)-one (CAS: 5858-69-5 / Analogous derivatives) is a halogenated heterocyclic compound typically utilized as a pharmaceutical intermediate.[1] While often classified as an Irritant (H315, H319, H335), its structural properties—specifically the halogenation and quinolinone scaffold—warrant handling procedures aligned with Occupational Exposure Band (OEB) 2 or 3 until specific toxicological potency data confirms otherwise.

Immediate Hazards:

  • Inhalation: High risk of respiratory sensitization and irritation from dust.

  • Dermal: Potential for absorption; halogenated motifs often increase lipophilicity, enhancing skin permeation.

  • Reactivity: Stable solid, but generates toxic chloride/nitrogen oxide fumes upon thermal decomposition.

Risk Assessment & Engineering Controls

Before selecting PPE, you must validate your engineering controls. PPE is the last line of defense, not the first.

Control LevelRequirement for 5,7-dichloro-3-hydroxyquinolin-2(1H)-one
Primary Containment Chemical Fume Hood (Certified face velocity: 80–100 fpm). All open handling (weighing, transfer) must occur here.
Secondary Containment Spill Trays (Polypropylene or chemically resistant material) to capture powder spills.
Dust Control HEPA Filtration required if using local exhaust ventilation (LEV) outside a fume hood.
Static Control Ionizing Bar recommended during weighing; quinolinone powders are often electrostatic and "fluffy."

The PPE Ensemble: Defense in Depth

This protocol uses a "Layered Defense" strategy. Do not rely on a single barrier.

A. Respiratory Protection[1][2][3][4][5]
  • Standard Operation (Inside Fume Hood): No respiratory PPE required if sash is at working height.

  • Spill Cleanup / Outside Hood:

    • Minimum: N95 Filtering Facepiece (NIOSH approved).

    • Recommended: Half-face respirator with P100 (HEPA) cartridges.

    • Rationale: The particle size of synthetic intermediates often ranges from 1–10 µm, which can bypass simple surgical masks.

B. Ocular & Face Protection[1][2][4][5][6][7][8]
  • Requirement: ANSI Z87.1 Chemical Splash Goggles.

  • Contraindication: Do NOT rely on safety glasses alone. Fine powders can drift around the sides of glasses, causing severe ocular irritation (H319).

C. Hand Protection (The Critical Barrier)

Halogenated organic solids can permeate standard latex. You must use Nitrile .[2][3]

Glove Protocol: Double-Gloving Technique

  • Inner Layer: 4 mil (0.10 mm) Nitrile (Bright color, e.g., orange/white) to act as a breach indicator.

  • Outer Layer: 5–8 mil (0.12–0.20 mm) Nitrile (Standard Blue/Purple) with extended cuff.

  • Change Frequency: Every 2 hours or immediately upon visible contamination.

Note on Solvents: If you dissolve this compound in Dichloromethane (DCM) or Chloroform , Nitrile is insufficient . You must upgrade to Silver Shield (Laminate) or PVA gloves for the solution phase.

D. Dermal/Body Protection
  • Standard: Lab coat (Cotton/Polyester blend) buttoned to the neck.

  • High Quantity (>10g): Disposable Tyvek® arm sleeves or a full Tyvek® apron to prevent dust accumulation on street clothes.

Operational Protocols

Workflow 1: Safe Weighing & Transfer

Objective: Transfer solid without generating airborne dust.

  • Preparation: Place balance inside the fume hood. If vibration is an issue, use a marble balance table within the hood.

  • Static Elimination: Pass an anti-static gun over the weighing boat.

  • Transfer: Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

  • Closure: Cap the receiving vessel before removing it from the hood. Wipe the exterior with a damp Kimwipe (methanol-moistened) to remove invisible dust residues.

Workflow 2: PPE Selection Logic

The following decision matrix guides your daily PPE choices based on operational scale.

PPE_Selection Start Start: Define Operation IsSolid Is material in Solid/Powder form? Start->IsSolid IsSolution Is material in Solution? IsSolid->IsSolution No SolidPPE PROTOCOL A (Solid): - Double Nitrile Gloves - Splash Goggles - Lab Coat + Tyvek Sleeves - Work in Fume Hood IsSolid->SolidPPE Yes SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) IsSolution->SolventCheck StdSolPPE PROTOCOL B (Std Solution): - Single Nitrile (5 mil) - Safety Glasses w/ Side Shields - Lab Coat SolventCheck->StdSolPPE No (Methanol/DMSO) HaloSolPPE PROTOCOL C (Halo-Solution): - Silver Shield/Laminate Gloves - Splash Goggles - Fume Hood MANDATORY SolventCheck->HaloSolPPE Yes

Figure 1: Decision Matrix for PPE selection based on physical state and solvent system.

Emergency Response: Spill Cleanup

Scenario: You have spilled ~500mg of powder on the floor outside the hood.

  • Evacuate & Isolate: Clear the immediate area (radius 3m).

  • PPE Upgrade: Don N95/P100 respirator and double nitrile gloves.

  • Containment: Do not dry sweep. Dry sweeping aerosolizes the dust.

  • Cleanup Method:

    • Cover spill with wet paper towels (water or ethanol) to dampen the powder.

    • Scoop up the damp slurry using a plastic scraper.

    • Place in a hazardous waste bag (labeled "Halogenated Organic Solid").

  • Decontamination: Wipe the surface with a soap/water solution, followed by an ethanol rinse.

Waste Disposal & Decontamination

Proper disposal prevents downstream exposure to custodial staff.

Waste StreamClassificationContainer Type
Solid Waste Hazardous Chemical WasteClear plastic bag, sealed, inside a solid waste drum. Label: Halogenated Organic Solid.
Liquid Waste Halogenated Solvent WasteHDPE or Glass Carboy. Do NOT mix with acids.
Contaminated PPE Hazardous DebrisTreat gloves and Tyvek sleeves as solid chemical waste.

Doffing (Removal) Protocol:

  • Wash Outer Gloves: While still wearing them, rinse outer gloves with soap/water (if heavily soiled).

  • Remove Outer Gloves: Peel off, turning inside out. Discard.

  • Remove Goggles: Handle by the strap only.

  • Remove Lab Coat: Roll inside out to trap potential dust.

  • Remove Inner Gloves: Peel off, avoiding skin contact with the outer surface.

  • Wash Hands: Scrub for 20 seconds with soap and warm water.

References

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard (HCS) Safety Data Sheets. United States Department of Labor. [Link]

  • PubChem. Compound Summary: 5,7-dichloro-3-hydroxyquinolin-2(1H)-one. National Library of Medicine. [Link]

  • European Chemicals Agency (ECHA). Guidance on the compilation of safety data sheets.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.